Product packaging for Metopon hydrochloride(Cat. No.:CAS No. 124-92-5)

Metopon hydrochloride

Cat. No.: B092516
CAS No.: 124-92-5
M. Wt: 335.8 g/mol
InChI Key: IUIZPWPENLRTFZ-RNWHKREASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metopon hydrochloride (CAS 124-92-5) is a semisynthetic opioid analgesic and a methylated derivative of hydromorphone first developed in 1929 . It acts as a high-affinity agonist at the µ-opioid receptor (MOR) in the central nervous system, inhibiting the release of pain-signaling neurotransmitters to produce its analgesic effects . While its oral bioavailability is considered relatively low, Metopon is noted for its longer duration of action compared to its parent compound and has been reported in historical clinical studies to have a slightly lower tendency to induce nausea and respiratory depression than morphine . Its development by the Committee on Drug Addiction was a landmark effort to create a potent analgesic with a reduced addiction liability . In contemporary research, this compound serves as a crucial reference standard and a foundational lead compound in pharmacological and structure-activity relationship (SAR) studies . Researchers utilize it to investigate the mechanisms of opioid receptor interaction and to guide the design of novel analgesic agents with improved therapeutic profiles, such as its potent derivative, 14-methoxymetopon . This product is strictly for applications in laboratory research. BenchChem supplies high-purity this compound to support the scientific community in advancing analgesic discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClNO3 B092516 Metopon hydrochloride CAS No. 124-92-5

Properties

CAS No.

124-92-5

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1

InChI Key

IUIZPWPENLRTFZ-RNWHKREASA-N

SMILES

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl

Isomeric SMILES

C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl

Canonical SMILES

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl

Other CAS No.

124-92-5

Synonyms

metopon
metopon hydrochloride

Origin of Product

United States

Foundational & Exploratory

Metopon Hydrochloride: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Metopon hydrochloride, a semi-synthetic opioid analgesic, emerged from early 20th-century efforts to dissociate the potent analgesic properties of morphine from its undesirable side effects, particularly addiction. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and early clinical evaluation. The document includes structured data tables for quantitative comparison, detailed experimental protocols from cited literature, and a visual representation of its signaling pathway.

Introduction

The quest for safer and more effective pain management has been a central theme in medicinal chemistry. In the early 20th century, morphine, the primary active alkaloid in opium, was the gold standard for analgesia. However, its use was hampered by significant drawbacks, including respiratory depression, sedation, and a high potential for addiction. This spurred a concerted effort to modify the morphine molecule to enhance its therapeutic index. This compound (5-methylhydromorphone hydrochloride) was a significant outcome of this research, representing a deliberate and methodical approach to structural modification aimed at improving the pharmacological profile of opioids.

Discovery and History

Metopon was first synthesized in 1929 by Dr. Lyndon F. Small and his team at the Drug Addiction Laboratory, a precursor to the modern Laboratory of Medicinal Chemistry.[1] This research was part of a broader initiative funded by the Rockefeller Foundation and the National Research Council with the ambitious goal of developing non-addictive painkillers.[1] The synthesis of Metopon, chemically known as 5-methylhydromorphone, was a strategic attempt to alter the morphine structure to improve its therapeutic properties.[1]

Early clinical trials conducted between 1946 and 1948 demonstrated its efficacy in managing chronic pain, particularly in cancer patients.[1] These studies established an oral dosage of 6–12 mg, with an analgesic effect lasting 4–6 hours.[1] Notably, Metopon exhibited minimal respiratory depression and maintained its effectiveness in patients who had developed tolerance to other opioids.[1] A key publication by N.B. Eddy in 1949, titled "this compound: An Experiment in Clinical Evaluation," provided a detailed account of its clinical utility and solidified its place in the study of opioid pharmacology.[2]

Despite its promising profile, Metopon did not achieve widespread clinical use, largely due to the development of other synthetic opioids. However, it remains a crucial reference compound in opioid research, exemplifying the principle that targeted molecular modifications can lead to improved therapeutic agents.

Physicochemical Properties

This compound is the hydrochloride salt of Metopon, a methylated derivative of hydromorphone. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 5-methylhydromorphone hydrochloride[3]
IUPAC Name (4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Molecular Formula C₁₈H₂₂ClNO₃[1]
Molecular Weight 335.8 g/mol [1]
CAS Number 124-92-5[1][3]
Appearance White crystalline powder
Melting Point Data not available
Solubility Data not available
pKa Data not available
Specific Rotation [α]²⁴D -105° (c = 1)

Synthesis and Experimental Protocols

The synthesis of Metopon (5-methylhydromorphone) is a targeted molecular modification of a precursor molecule. The primary transformation involves the stereoselective introduction of a methyl group at the C-5 position of the morphinan structure.[1]

General Synthesis Pathway

The synthesis typically starts from thebaine or hydromorphone. A common method involves the treatment of hydromorphone with a methylating agent, such as methyl iodide, in the presence of a base.[1] The stereochemistry of this methylation is critical for the pharmacological activity of the final compound.

Experimental Protocol: Synthesis of N-phenethylnorhydromorphone (A Hydromorphone Analogue)

Materials:

  • Norhydromorphone

  • Alkyl halide (e.g., phenethyl bromide)

  • Anhydrous potassium carbonate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of norhydromorphone in anhydrous DMF is prepared.

  • An excess of anhydrous potassium carbonate and the alkyl halide are added to the solution.

  • The reaction mixture is stirred at room temperature under an inert atmosphere for a specified period (e.g., 24-48 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the desired N-alkylated hydromorphone derivative.

Note: This is a generalized protocol and specific reaction conditions may vary. The synthesis of Metopon would involve a different starting material and a specific methylation step at the C-5 position.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects primarily as a high-affinity agonist of the µ-opioid receptor (MOR).[1] It has a significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors.[1][4] The binding of Metopon to the MOR initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Upon binding to the G-protein coupled µ-opioid receptor, the following signaling pathway is activated:

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Dissociation of G-protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate.

  • Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits presynaptic voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.

The net effect of this signaling cascade is a reduction in the transmission of nociceptive signals.

Metopon_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Metopon Metopon HCl MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ca_ion VGCC->Ca_ion Blocks Influx Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion->Vesicle Triggers Release Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Reduced Release GIRK GIRK Channel K_ion GIRK->K_ion K⁺ Efflux Hyperpolarization Hyperpolarization (Reduced Excitability)

References

Metopon Hydrochloride: A Technical Guide for Core Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, serves as a critical tool in fundamental and preclinical research. As a derivative of hydromorphone, its distinct pharmacological profile has established it as a valuable compound for investigating the intricacies of the opioid system. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Research Applications

The primary research uses of this compound are centered on its potent agonism at the µ-opioid receptor (MOR). This property makes it an invaluable tool for:

  • Elucidating Opioid Receptor Pharmacology: Metopon is instrumental in studies aimed at understanding the structure-activity relationships of opioids. Its high affinity and selectivity for the µ-opioid receptor allow researchers to probe the specific functions of this receptor subtype. By comparing the binding and functional activity of Metopon and its derivatives, scientists can identify the molecular determinants of opioid receptor binding and signaling.

  • Investigating Nociceptive Pathways: As a potent analgesic, Metopon is widely used in animal models of pain to study the mechanisms of antinociception. These studies help to unravel the complex neural circuits involved in pain perception and modulation.

  • Serving as an Analytical Reference Standard: Due to its stable and well-characterized chemical properties, this compound is utilized as a reference standard in analytical chemistry. This allows for the accurate identification and quantification of other opioids in various matrices.

  • Scaffold for Novel Drug Discovery: The chemical structure of Metopon serves as a foundation for the synthesis of novel opioid receptor ligands. Modifications to the Metopon molecule have led to the development of compounds with unique pharmacological profiles, including long-acting antagonists and biased agonists.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo activity.

Opioid Receptor Binding Affinities (IC50)
Receptor Subtype IC50 (nM)
µ-opioid receptor (MOR)< 5[1]
δ-opioid receptor (DOR)Lower affinity than MOR[1]
κ-opioid receptor (KOR)Lower affinity than MOR[1]
In Vivo Antinociceptive Potency (ED50)
Assay ED50 (nmol, i.c.v.)
Mouse Warm-Water Tail-Flick2.0[1]
Comparison: Morphine Sulfate0.83[1]

Key Experimental Protocols

Opioid Receptor Competition Binding Assay

This in vitro assay is used to determine the binding affinity of this compound for opioid receptors.

Methodology:

  • Membrane Preparation: Bovine striatal membranes, which are rich in opioid receptors, are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

  • Radioligand Incubation: A fixed concentration of a radiolabeled ligand selective for the µ-opioid receptor (e.g., [3H]DAMGO) is incubated with the membrane preparation.

  • Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound will compete with the radioligand for binding to the µ-opioid receptors.

  • Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity.

Mouse Warm-Water Tail-Flick Assay

This in vivo assay is a common method to assess the analgesic properties of compounds like this compound.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment to minimize stress-induced analgesia.

  • Drug Administration: this compound or a vehicle control is administered to the mice, typically via intracerebroventricular (i.c.v.) injection for direct central nervous system delivery.

  • Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 55°C).

  • Latency Measurement: The time taken for the mouse to flick its tail out of the water (tail-flick latency) is recorded. This is a measure of the nociceptive threshold. A cut-off time is established to prevent tissue damage.

  • Data Analysis: The antinociceptive effect is determined by comparing the tail-flick latencies of the Metopon-treated group to the vehicle-treated group. The dose that produces 50% of the maximum possible antinociceptive effect (ED50) is calculated.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Metopon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metopon Metopon hydrochloride MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels (Inhibition) G_protein->Ca_channel Inhibits K_channel K+ Channels (Activation) G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Other Cellular Effects PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: µ-Opioid receptor signaling cascade initiated by Metopon.

Experimental Workflow for In Vivo Analgesic Testing

Analgesic_Testing_Workflow start Start acclimation Animal Acclimation (e.g., Mice) start->acclimation baseline Baseline Nociceptive Testing (e.g., Tail-Flick Assay) acclimation->baseline drug_admin Drug Administration (Metopon HCl or Vehicle) baseline->drug_admin post_drug_testing Post-Treatment Nociceptive Testing drug_admin->post_drug_testing data_analysis Data Analysis (Calculate ED50) post_drug_testing->data_analysis end End data_analysis->end

Caption: Workflow for assessing the analgesic effects of Metopon.

Synthesis of Metopon from Hydromorphone

Metopon_Synthesis Hydromorphone Hydromorphone Reaction Reaction with Methylating Agent (e.g., Methyl Iodide) + Base Hydromorphone->Reaction Metopon Metopon Reaction->Metopon Purification Purification (e.g., Crystallization) Metopon->Purification Metopon_HCl Metopon Hydrochloride Purification->Metopon_HCl

Caption: Synthetic pathway from hydromorphone to Metopon.

Conclusion

This compound remains a cornerstone in opioid research, offering a potent and selective tool for dissecting the complexities of the µ-opioid receptor system. Its continued use in pharmacological and medicinal chemistry studies is essential for advancing our understanding of pain, addiction, and for the development of next-generation analgesics with improved therapeutic profiles. This guide provides a foundational resource for researchers embarking on studies involving this important compound.

References

In-Depth Technical Guide: Synthesis of Metopon Hydrochloride from Hydromorphone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metopon, chemically known as 5-methylhydromorphone, is a semi-synthetic opioid analgesic. This technical guide provides a detailed overview of the synthesis of Metopon hydrochloride from its precursor, hydromorphone. The core of this transformation involves the stereoselective methylation of the C5 position of the hydromorphone backbone, a reaction that can be achieved through a Grignard reaction. This document outlines the chemical principles, experimental protocols, and key data associated with this synthesis, intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Metopon was first synthesized in 1929 by Small and his colleagues as part of a broader effort to develop analgesics with a more favorable side-effect profile compared to morphine.[1] It is a methylated derivative of hydromorphone, and this structural modification at the C5 position has been a subject of interest in structure-activity relationship (SAR) studies of opioids. The synthesis of this compound from hydromorphone is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.

Chemical Structures and Properties

A clear understanding of the molecular structures and properties of the starting material and the final product is fundamental to the synthesis.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Hydromorphone[Image of Hydromorphone structure]C₁₇H₁₉NO₃285.34
Metopon[Image of Metopon structure]C₁₈H₂₁NO₃299.37
This compound[Image of this compound structure]C₁₈H₂₂ClNO₃335.83

Synthetic Pathway Overview

The conversion of hydromorphone to this compound can be conceptually divided into two primary stages:

  • C5-Methylation of Hydromorphone: Introduction of a methyl group at the C5 position of the hydromorphone molecule.

  • Salt Formation: Conversion of the resulting Metopon free base into its hydrochloride salt to improve its stability and solubility.

G Hydromorphone Hydromorphone Metopon_Base Metopon (5-Methylhydromorphone) Hydromorphone->Metopon_Base C5-Methylation (Grignard Reaction) Metopon_HCl This compound Metopon_Base->Metopon_HCl Salt Formation (HCl)

Figure 1: Overall synthetic workflow from Hydromorphone to this compound.

Experimental Protocols

Part 1: Synthesis of Metopon (5-Methylhydromorphone) via Grignard Reaction

The key transformation in the synthesis of Metopon is the addition of a methyl group to the C5 position of hydromorphone. While direct methylation of hydromorphone is challenging, a Grignard reaction provides a viable route. This protocol is based on analogous reactions performed on structurally similar morphinans, such as the reaction of dihydrocodeinone with methylmagnesium iodide.

Reaction:

Hydromorphone + CH₃MgI (in excess) → 5-Methylhydromorphone (Metopon)

Materials:

  • Hydromorphone base

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Iodide):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Under an inert atmosphere, add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution.

    • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Hydromorphone:

    • In a separate flame-dried flask, dissolve hydromorphone base in anhydrous THF.

    • Cool the hydromorphone solution in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the hydromorphone solution via a cannula or dropping funnel under an inert atmosphere. An excess of the Grignard reagent is typically required.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours under "forcing conditions" to drive the reaction to completion. The exact duration should be determined by reaction monitoring (e.g., by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the excess Grignard reagent and the magnesium alkoxide intermediate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude Metopon base.

    • The crude product can be purified by column chromatography on silica gel.

Part 2: Conversion of Metopon Base to this compound

To obtain the more stable and water-soluble salt, the Metopon free base is converted to its hydrochloride salt.

Reaction:

Metopon + HCl → this compound

Materials:

  • Metopon base

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Anhydrous ethanol or isopropanol

Procedure:

  • Dissolve the purified Metopon base in a minimal amount of anhydrous ethanol or isopropanol.

  • To this solution, add a stoichiometric amount of hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous ether to remove any residual impurities.

  • Dry the this compound product under vacuum.

Quantitative Data

ParameterHydromorphoneMetoponThis compound
Molecular Formula C₁₇H₁₉NO₃C₁₈H₂₁NO₃C₁₈H₂₂ClNO₃
Molecular Weight ( g/mol ) 285.34299.37335.83
Melting Point (°C) ~266-267 (decomposes)243-245~315-318 (decomposes)
Typical Reaction Yield (C5-Methylation) -Not explicitly reported for hydromorphone, variable for analogous reactions-
Typical Reaction Yield (Salt Formation) -->90% (typical for similar alkaloid salt formations)

Note: Specific yield for the Grignard reaction on hydromorphone is not well-documented in publicly available literature and would need to be determined empirically.

Visualization of the Synthetic Pathway

G cluster_0 C5-Methylation of Hydromorphone cluster_1 Salt Formation hydromorphone hydromorphone plus1 + grignard CH₃MgI (in excess) arrow1 metopon_base metopon_base metopon_base2 metopon_base2 plus2 + hcl HCl arrow2 metopon_hcl metopon_hcl

Figure 2: Chemical reaction scheme for the synthesis of this compound from Hydromorphone.

Conclusion

This technical guide provides a framework for the synthesis of this compound from hydromorphone. The key transformation relies on a Grignard reaction for the C5-methylation, a method inferred from studies on analogous morphinan structures. While the general principles are outlined, the optimization of reaction conditions, particularly for the Grignard step, is crucial for achieving high yields and purity. This document serves as a foundational resource for researchers and professionals engaged in the synthesis and development of novel opioid analgesics. Further empirical investigation is recommended to refine the specific parameters of the experimental protocols.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a derivative of hydromorphone. First synthesized in 1929, it was developed in an effort to create a potent analgesic with a more favorable side-effect profile compared to morphine, particularly concerning sedation and addiction potential.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its mechanism of action, and outlines key experimental protocols for its analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of Metopon. Its fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueSource
IUPAC Name(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride[1][2]
Synonyms5-Methyldihydromorphinone hydrochloride, Metopon HCl[2][3]
CAS Number124-92-5[1][4][5][6]
Molecular FormulaC₁₈H₂₂ClNO₃[1][2][6]
Molecular Weight335.83 g/mol [1][4]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Melting PointDecomposes at 315-318 °C (in an evacuated tube)[4]
SolubilityFreely soluble in water; Sparingly soluble in alcohol; Slightly soluble in chloroform; Very slightly soluble in ether; Insoluble in benzene.[4]
pH of 1% Aqueous Solution~5.0[4]
Optical Rotation[α]D²⁴ -105° (c=1)[4]

Mechanism of Action and Signaling Pathway

This compound primarily exerts its analgesic effects as a potent agonist of the µ-opioid receptor (MOR).[7] The binding of Metopon to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

The activation of the MOR by Metopon leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx. The combination of these effects decreases the likelihood of neurotransmitter release, thereby dampening the transmission of pain signals.

Prolonged activation of the MOR can lead to receptor desensitization and internalization, a process mediated by G-protein receptor kinases (GRKs) and β-arrestin.

Metopon_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K⁺ Efflux VGCC VGCC Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Metopon Metopon HCl Metopon->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits Neurotransmitter_release ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_release Ca_influx->Neurotransmitter_release

Figure 1: this compound signaling pathway.

Experimental Protocols

This section outlines general methodologies for the analysis of this compound. These protocols are intended as a guide and may require optimization for specific applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in a ratio of approximately 30:70 (v/v).[1] The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The purity of the sample can be determined by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard. Impurities can be quantified based on their peak areas relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (known concentration) HPLC Inject into HPLC System (C18 column, UV detection) Standard->HPLC Sample Prepare Sample Solution (unknown concentration) Sample->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Calculation Calculate Purity and Impurity Profile Peak_Area->Calculation

References

Pharmacological Profile of Metopon Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride (5-methylhydromorphone hydrochloride) is a semi-synthetic opioid analgesic first synthesized in 1929.[1] It is a derivative of hydromorphone and was developed with the aim of creating an analgesic with a more favorable side-effect profile compared to morphine. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, receptor binding characteristics, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology.

Chemical and Physical Properties

PropertyValue
Chemical Name (4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Molecular Formula C₁₈H₂₂ClNO₃
Molecular Weight 335.8 g/mol
CAS Number 124-92-5
Appearance Crystalline solid

Mechanism of Action

This compound exerts its analgesic effects primarily as an agonist at the µ-opioid receptor (MOR).[1] Like other opioid agonists, its binding to MORs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of nociceptive signals.

Signaling Pathway of µ-Opioid Receptor Activation

The binding of this compound to the µ-opioid receptor triggers a complex intracellular signaling cascade. The diagram below illustrates the key downstream pathways involved.

mu_opioid_signaling Metopon Metopon HCl MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel N-type Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia binding_assay_workflow start Start prep_membranes Prepare Tissue Membranes (e.g., Bovine Striatum) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation radioligand Radioligand (e.g., [³H]DAMGO for µ-receptor) radioligand->incubation test_compound Test Compound (Metopon HCl at various concentrations) test_compound->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC₅₀ and Ki) quantification->analysis end End analysis->end

References

Metopon Hydrochloride: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a methylated derivative of hydromorphone. Understanding its interaction with opioid receptors is fundamental to elucidating its pharmacological profile, including its analgesic efficacy and potential side effects. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, with a focus on its interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes key quantitative binding data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Receptor Binding Affinity of this compound

This compound exhibits a high affinity and selectivity for the µ-opioid receptor. The available data from competitive binding assays consistently demonstrate its potent displacement of µ-selective radioligands.

Quantitative Binding Data

The following table summarizes the reported binding affinity values for this compound at the three primary opioid receptors. It is important to note that direct comparative data from a single study for all three receptor types is limited in the public domain. The data presented here is compiled from multiple sources to provide a comprehensive overview.

CompoundReceptor SubtypeReported Affinity (IC₅₀ or Kᵢ)Species/TissueRadioligandReference
Metoponµ (mu)IC₅₀ < 5 nMBovine Striatal Membranes[³H][D-Ala², N-MePhe⁴, Gly-ol]-enkephalin ([³H]DAMGO)[1]
Metoponµ (mu)Kᵢ = 20.7 ± 3.1 nMRat Brain MembranesNot Specified[2]
Metoponδ (delta)Lower Affinity (Specific value not reported)Bovine Striatal MembranesNot Specified[1]
Metoponκ (kappa)Lower Affinity (Specific value not reported)Bovine Striatal MembranesNot Specified[1]
14-Methoxymetopon (derivative)µ (mu)Kᵢ = 0.43 nMRat Brain Membranes[³H]14-Methoxymetopon[3]
14-Methoxymetopon (derivative)δ (delta)Weaker InhibitorRat Brain Membranes[³H]14-Methoxymetopon[3]
14-Methoxymetopon (derivative)κ (kappa)Weaker InhibitorRat Brain Membranes[³H]14-Methoxymetopon[3]

Experimental Protocols

The determination of receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

Key Experiment: Competitive Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol is based on the methodology described for determining the µ-opioid receptor affinity of Metopon.[1]

1. Membrane Preparation:

  • Bovine striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes containing the opioid receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • Aliquots of the membrane preparation are incubated in assay tubes.

  • Each tube contains:

    • A fixed concentration of the µ-selective radioligand, [³H]DAMGO (e.g., 0.25 nM).[1]

    • Varying concentrations of the unlabeled competitor, this compound.

    • Assay buffer to reach the final volume.

  • For determining non-specific binding, a separate set of tubes is prepared containing the radioligand and a high concentration of a non-radiolabeled, potent opioid agonist (e.g., naloxone).

  • The tubes are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.

  • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as Metopon, to the µ-opioid receptor initiates a cascade of intracellular events. This diagram illustrates the canonical G-protein coupled signaling pathway.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metopon Metopon (Agonist) MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets leading to Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Bovine Striatum) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [³H]DAMGO) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilutions (Metopon HCl) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis IC₅₀/Kᵢ Determination Scintillation->Analysis

References

The Structure-Activity Relationship of Metopon Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metopon hydrochloride, a semi-synthetic opioid analgesic, represents a significant scaffold in the ongoing quest for potent pain relievers with improved safety profiles. As a derivative of hydromorphone, its unique structural modifications provide a compelling case study in the principles of medicinal chemistry and opioid pharmacology. This technical guide delves into the core structure-activity relationships (SAR) of Metopon and its analogs, offering a comprehensive overview of the key molecular determinants for its biological activity. By examining the interplay between chemical structure and pharmacological effect, this document aims to provide researchers and drug development professionals with a detailed understanding of the critical features governing the efficacy and selectivity of this class of compounds.

Core Structure and Key Pharmacological Features

Metopon (5-methylhydromorphone) is a morphinan derivative characterized by a pentacyclic structure.[1] Its analgesic properties are primarily mediated through its activity as an agonist at the µ-opioid receptor (MOR).[1] A key distinguishing feature of Metopon compared to morphine is its reportedly reduced propensity to cause sedation, nausea, and respiratory depression, alongside a slower development of tolerance.[1]

The fundamental SAR of the morphinan scaffold dictates that specific structural elements are crucial for opioid receptor interaction. These include the phenolic hydroxyl group at C3, the protonated nitrogen atom at N17, and the stereochemistry of the molecule.[2] Modifications to this core structure, particularly at the C5 and C14 positions, have been extensively explored to modulate the pharmacological profile of Metopon and its analogs.

Structure-Activity Relationship Analysis

The exploration of Metopon's SAR has largely focused on substitutions at the C5 and C14 positions of the morphinan skeleton. These modifications have been shown to significantly influence binding affinity at opioid receptors and in vivo analgesic potency.

The Significance of the 5-Methyl Group

The introduction of a methyl group at the C5 position is the defining structural feature of Metopon. This modification has been shown to have a nuanced effect on its pharmacological profile. While the 5-methyl group can sometimes lead to a decrease in antinociceptive potency compared to its non-methylated counterparts, it does not significantly impact in vitro biological activities.[3] The presence of this group is thought to contribute to the improved side-effect profile observed with Metopon.[1]

Impact of Substitutions at the 14-Position

The C14 position of the morphinan ring has proven to be a critical locus for modulating the activity of Metopon analogs. Introduction of various alkoxy and other substituents at this position has led to the development of compounds with remarkably high potency.

The synthesis and evaluation of 14-alkoxy substituted morphinan-6-ones have been a fruitful area of research.[3][4] These modifications have a profound impact on the interaction with opioid receptors.[3] For instance, the introduction of a 14-phenylpropoxy group in 14-methoxymetopon resulted in 14-phenylpropoxymetopon (PPOM), a compound with exceptionally high analgesic potency, surpassing that of etorphine.[1][5]

The nature and length of the substituent at position 14 are critical determinants of opioid receptor binding affinity.[3] Many of these 14-alkoxy analogs exhibit subnanomolar binding affinities for the µ-opioid receptor and act as potent agonists.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro receptor binding affinities (Ki) and in vivo analgesic potencies (ED50) for Metopon and a selection of its key analogs. This data provides a quantitative basis for understanding the SAR of this class of compounds.

CompoundR5R14µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Analgesic Potency (ED50, mg/kg, s.c., tail-flick)Reference
Metopon CH3H<5Lower AffinityLower Affinity2.0 (nmol, i.c.v.)[6]
14-Methoxymetopon CH3OCH3High AffinityLower AffinityLower AffinityHigh Potency[3]
14-Phenylpropoxymetopon (PPOM) CH3O(CH2)3PhHigh AffinityHigh AffinityHigh AffinityExtremely High Potency[1]
Morphine HH0.83 (nmol, i.c.v.)--0.83 (nmol, i.c.v.)[6]

Note: This table is a representative summary. For more detailed data, please refer to the cited literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly cited in the SAR studies of Metopon and its analogs.

Opioid Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for different opioid receptors.

Protocol:

  • Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Competition Binding: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the opioid receptor of interest (e.g., [3H]DAMGO for the µ-opioid receptor) at a fixed concentration.

  • Incubation: A range of concentrations of the test compound (e.g., Metopon or its analogs) are added to compete with the radioligand for binding to the receptors.

  • Separation: After incubation (e.g., 60 minutes at 25°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Mouse Warm-Water Tail-Flick Assay

This in vivo assay is a common method to assess the analgesic (antinociceptive) effect of a compound.

Protocol:

  • Animal Acclimatization: Mice are allowed to acclimatize to the testing environment.

  • Baseline Latency: The baseline tail-flick latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (typically 52-55°C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound is administered to the mice, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.

  • Post-Treatment Latency: At specific time points after compound administration, the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is quantified as the increase in tail-flick latency compared to the baseline. The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.

[35S]GTPγS Functional Assay

This in vitro functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the µ-opioid receptor.

Protocol:

  • Membrane Preparation: Similar to the receptor binding assay, cell membranes expressing the opioid receptor of interest are prepared.

  • Assay Components: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [35S]GTPγS is therefore a measure of receptor activation.

  • Separation and Quantification: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound radioactivity is quantified.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its binding to and activation of the µ-opioid receptor, which triggers a cascade of intracellular signaling events. A typical SAR study for a novel opioid compound involves a systematic workflow from chemical synthesis to in vivo evaluation.

G Figure 1: µ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metopon Metopon HCl MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP Production AC->cAMP Reduces G_alpha->AC Inhibits K_channel K+ Channels (GIRK) G_betagamma->K_channel Activates Ca_channel Ca2+ Channels G_betagamma->Ca_channel Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Reduces Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway Activated by Metopon.

G Figure 2: Experimental Workflow for Opioid SAR Studies cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound (e.g., Metopon) design Design Analogs (e.g., 5- & 14-substitutions) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification binding Opioid Receptor Binding Assays (µ, δ, κ) purification->binding functional Functional Assays (e.g., [35S]GTPγS, cAMP) binding->functional analgesia Analgesic Activity (e.g., Tail-Flick, Hot-Plate) functional->analgesia side_effects Side Effect Profiling (e.g., Sedation, Respiration) analgesia->side_effects sar SAR Analysis side_effects->sar optimization Lead Optimization sar->optimization optimization->design Iterative Design

Caption: A Typical Experimental Workflow for Opioid SAR Studies.

Conclusion

The structure-activity relationship of this compound and its analogs provides a compelling illustration of how targeted chemical modifications can profoundly influence pharmacological activity. The C5 and C14 positions have been identified as key hotspots for tuning the potency and selectivity of these morphinan-based opioids. The data presented in this guide underscore the importance of a multi-faceted approach, integrating chemical synthesis, in vitro pharmacology, and in vivo assessment, to advance the development of novel analgesics. A thorough understanding of the SAR of Metopon and its derivatives will continue to inform the rational design of future pain therapeutics with enhanced efficacy and improved safety profiles.

References

A Comparative Analysis of Metopon Hydrochloride and Morphine: Early Studies Revisited

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a methylated derivative of hydromorphone, emerged from early 20th-century research aimed at developing safer and more effective analgesics than morphine. Synthesized in 1929 by Dr. Lyndon F. Small and his team, Metopon was part of a broader effort to dissociate the potent analgesic properties of opioids from their undesirable side effects, such as respiratory depression and addiction.[1] This technical guide provides an in-depth analysis of the early comparative studies of this compound and morphine, presenting available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Core Comparative Data

Early clinical and pharmacological studies sought to quantify the therapeutic and adverse profiles of this compound relative to the well-established opioid, morphine. The following tables summarize the key quantitative findings from this initial research.

Table 1: Comparative Analgesic Potency
ParameterThis compoundMorphineSource
Analgesic Potency Ratio (oral) 21Inferred from qualitative descriptions
Duration of Analgesia (oral) Longer-actingStandard[1]

Note: Quantitative data from early studies is sparse in the readily available literature. The potency ratio is an estimation based on qualitative statements of increased efficacy.

Table 2: Profile of Acute Side Effects
Side EffectThis compoundMorphineSource
Nausea Lower tendencyHigher incidence[1]
Respiratory Depression Lower tendencyHigher incidence[1]
Sedation PresentPresentInferred from general opioid pharmacology
Constipation PresentPresentInferred from general opioid pharmacology

Experimental Protocols of Early Comparative Studies

The following sections detail the likely methodologies employed in the initial evaluations of this compound against morphine, based on standard pharmacological practices of the era.

Animal Models for Analgesia Assessment
  • Hot-Plate Test: To assess the analgesic effect on thermal pain, mice or rats were placed on a heated surface (typically 55°C). The latency to a response (e.g., jumping, licking paws) was measured before and after drug administration. A longer latency period indicated a greater analgesic effect.

  • Tail-Flick Test: This method also evaluated the response to thermal pain. A focused beam of light was directed onto the animal's tail, and the time taken to "flick" the tail away from the heat source was recorded. An increased flick latency post-drug administration signified analgesia.

  • Writhing Test: To assess visceral pain, an irritant (e.g., acetic acid) was injected intraperitoneally into mice. The number of "writhes" (a specific stretching posture) was counted over a set period. A reduction in the number of writhes after drug administration indicated an analgesic effect.

Clinical Evaluation in Human Subjects

Early clinical trials likely involved postoperative patients or individuals with chronic pain, such as that arising from cancer.

  • Pain Intensity Scales: Patients would have been asked to rate their pain intensity at regular intervals following the administration of either this compound or morphine. While modern visual analog scales were not in use, categorical scales (e.g., "no pain," "slight pain," "moderate pain," "severe pain") would have been employed.

  • Side Effect Monitoring: The incidence and severity of side effects such as nausea, vomiting, sedation, and changes in respiratory rate were systematically recorded by clinical staff.

  • Blinding and Randomization: To minimize bias, it is probable that these studies employed a single- or double-blind design, where either the patient or both the patient and the investigator were unaware of which drug was being administered. Patients would have been randomly assigned to receive either Metopon or morphine.

Visualizing the Mechanisms and Processes

Opioid Receptor Signaling Pathway

The analgesic and side effects of both this compound and morphine are primarily mediated through the µ-opioid receptor, a G-protein coupled receptor. The following diagram illustrates the canonical signaling cascade initiated upon agonist binding.

Opioid Receptor Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates AC_effect ↓ cAMP AC->AC_effect Ca_effect ↓ Ca²⁺ influx Ca_channel->Ca_effect K_effect ↑ K⁺ efflux (Hyperpolarization) K_channel->K_effect Opioid Metopon or Morphine Opioid->MOR binds Analgesia Analgesia & Side Effects AC_effect->Analgesia Ca_effect->Analgesia K_effect->Analgesia

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Comparative Analysis

The logical flow of early comparative studies would have followed a structured path from preclinical animal models to clinical trials in humans.

Experimental Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase animal_models Animal Models (e.g., Rat, Mouse) analgesia_testing Analgesia Testing (Hot-plate, Tail-flick) animal_models->analgesia_testing toxicity_studies Acute Toxicity Studies animal_models->toxicity_studies data_analysis Data Analysis and Comparison analgesia_testing->data_analysis toxicity_studies->data_analysis human_trials Human Clinical Trials (Postoperative/Chronic Pain) pain_assessment Pain Intensity Assessment human_trials->pain_assessment side_effect_monitoring Side Effect Monitoring (Nausea, Respiration) human_trials->side_effect_monitoring pain_assessment->data_analysis side_effect_monitoring->data_analysis conclusion Comparative Efficacy and Safety Profile data_analysis->conclusion

Caption: Comparative drug evaluation workflow.

Conclusion

The early investigations into this compound positioned it as a potentially superior analgesic to morphine, exhibiting a favorable profile with a reduced tendency for nausea and respiratory depression.[1] While the available historical records lack the detailed quantitative data and rigorous statistical analysis characteristic of modern clinical trials, the qualitative evidence strongly suggested a therapeutic advantage. These foundational studies were crucial in establishing the principle that targeted chemical modifications of the morphine scaffold could indeed refine the pharmacological properties of opioids, a concept that continues to drive research in analgesic drug development today. Further archival research into the full publications from this era would be invaluable for a more complete quantitative comparison.

References

Metopon Hydrochloride: A Technical Guide to its DEA Schedule II Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA). This classification signifies that while it has an accepted medical use, it also possesses a high potential for abuse, which may lead to severe psychological or physical dependence. This technical guide provides an in-depth analysis of the pharmacological data, experimental methodologies, and underlying signaling pathways that form the basis for Metopon's scheduling.

Pharmacological Profile of this compound

Metopon, chemically known as 5-methylhydromorphone hydrochloride, is a derivative of hydromorphone. Its pharmacological activity is primarily mediated through its interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the interaction of Metopon with opioid receptors and its in vivo analgesic effects.

Parameter Value Receptor/Assay Reference
IC50 < 5 nMµ-opioid receptor (bovine striatal membranes)McLaughlin et al., 1995
Receptor Selectivity High for µ-opioid receptor; lower for δ- and κ-opioid receptorsOpioid receptor binding assaysMcLaughlin et al., 1995

Table 1: In Vitro Receptor Binding Affinity of Metopon

Parameter Value Test Species Route of Administration Reference
ED50 (Antinociception) 2.0 nmolMouse warm-water tail-flick assay (55°C)MouseIntracerebroventricular (i.c.v.)McLaughlin et al., 1995
Comparison Morphine ED50 = 0.83 nmolMouse warm-water tail-flick assay (55°C)MouseIntracerebroventricular (i.c.v.)McLaughlin et al., 1995

Table 2: In Vivo Analgesic Potency of Metopon

Experimental Protocols

The data presented above are derived from standard and well-validated experimental protocols in pharmacology. Below are detailed methodologies representative of those used to characterize this compound.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

  • Tissue Preparation: Bovine striatal membranes, a rich source of µ-opioid receptors, are prepared through a process of homogenization and centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the µ-opioid receptor, such as [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), is used.

  • Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Metopon).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value is inversely proportional to the binding affinity of the test compound.

Mouse Warm-Water Tail-Flick Assay for Analgesic Potency

This in vivo assay is a common method to assess the analgesic efficacy of opioid compounds.

  • Animal Model: Male ICR mice are typically used for this assay.

  • Acclimation: Animals are acclimated to the testing environment and gentle handling to minimize stress-induced analgesia.

  • Baseline Latency: The baseline latency for each mouse to flick its tail in response to a noxious thermal stimulus (e.g., immersion in 55°C water) is determined before drug administration. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: Metopon or a reference compound like morphine is administered, typically via the intracerebroventricular (i.c.v.) route to directly assess its central effects.

  • Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is re-measured.

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100. The dose of the drug that produces a 50% effect (ED50) is then calculated from the dose-response curve.

Rationale for DEA Schedule II Classification

The scheduling of this compound into Schedule II is based on a comprehensive evaluation of its pharmacological profile and its potential for abuse and dependence, which is characteristic of potent µ-opioid receptor agonists.

Abuse Liability Assessment
  • Self-Administration Studies: In this model, animals are trained to perform a specific action (e.g., press a lever) to receive an infusion of a drug. Drugs that are readily self-administered by animals, such as morphine and other µ-opioid agonists, are considered to have a high potential for abuse. Given Metopon's potent µ-opioid agonist activity, it is highly probable that it would be self-administered in such models.

  • Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug. Animals are administered the drug in a specific environment and a placebo in a different environment. If the drug has rewarding effects, the animals will spend significantly more time in the drug-paired environment. Potent µ-opioid agonists typically induce a strong conditioned place preference.

The high affinity and potency of Metopon at the µ-opioid receptor, which is the primary target for opioids of abuse like morphine and heroin, strongly suggests a similar potential for producing euphoria and reward, key drivers of abuse.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the µ-opioid receptor initiates a cascade of intracellular signaling events that lead to its analgesic effects, but also to the development of tolerance and dependence with chronic use.

µ-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Side Effects) Metopon Metopon (Agonist) MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization (Tolerance) Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Arrestin->Side_Effects

Caption: µ-Opioid receptor signaling cascade initiated by Metopon.

Experimental Workflow for Abuse Liability Assessment

abuse_liability_workflow start Test Compound (e.g., Metopon) in_vitro In Vitro Studies (Receptor Binding Assays) start->in_vitro in_vivo_potency In Vivo Potency Studies (e.g., Tail-Flick Assay) start->in_vivo_potency abuse_liability Preclinical Abuse Liability Studies in_vitro->abuse_liability in_vivo_potency->abuse_liability self_admin Self-Administration abuse_liability->self_admin cpp Conditioned Place Preference abuse_liability->cpp clinical Human Abuse Potential Studies (If Warranted) self_admin->clinical cpp->clinical scheduling DEA Scheduling Decision (e.g., Schedule II) clinical->scheduling

Caption: Workflow for assessing the abuse liability of a new opioid compound.

Conclusion

The classification of this compound as a DEA Schedule II substance is a direct reflection of its potent agonist activity at the µ-opioid receptor. This high affinity and in vivo potency, comparable to that of morphine, confer significant analgesic properties but also a substantial risk for abuse and the development of physical and psychological dependence. The experimental data, derived from established pharmacological assays, provide a clear and quantitative basis for this regulatory determination. For researchers and drug development professionals, a thorough understanding of these principles is essential when working with and developing novel opioid-based therapeutics.

An In-Depth Technical Guide to Metopon Hydrochloride for Cancer Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopon hydrochloride, a semi-synthetic opioid analgesic, presents a compelling subject for cancer pain research due to its distinct pharmacological profile. As a derivative of hydromorphone, Metopon (5-methylhydromorphone hydrochloride) primarily exerts its analgesic effects through potent agonism at the µ-opioid receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding affinity, in vivo potency, and relevant experimental protocols. The document aims to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for the management of cancer-related pain.

Introduction

Cancer pain remains a significant clinical challenge, necessitating the development of more effective and safer analgesic agents. Opioids are the cornerstone of moderate to severe cancer pain management; however, their use is often limited by adverse effects such as respiratory depression, constipation, and the potential for tolerance and dependence. This compound, a derivative of hydromorphone, has demonstrated high affinity for the µ-opioid receptor and potent antinociceptive effects in preclinical studies.[1] This guide delves into the technical details of this compound's pharmacology, providing a basis for its further investigation as a potential therapeutic for cancer pain.

Mechanism of Action and Pharmacology

This compound is a potent µ-opioid receptor (MOR) agonist.[1] Its primary mechanism of action involves binding to and activating MORs, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[2] Activation of MORs leads to a cascade of intracellular signaling events that ultimately result in analgesia.

Opioid Receptor Binding Affinity

For comparison, the binding affinities (Ki) of other common opioids at the human recombinant µ-opioid receptor are presented in the table below.

Compoundµ-Opioid Receptor Ki (nM)
Metopon IC50 < 5 nM[1]
14-Methoxymetopon 0.43[3]
Morphine 1.168[4]
Hydromorphone 0.3654[4]
Oxycodone 25.87[4]
Fentanyl 1.346[4]
Methadone 3.378[4]
Data compiled from multiple sources.[1][3][4]
In Vivo Analgesic Potency

Preclinical studies have demonstrated the potent antinociceptive effects of Metopon. In the mouse 55°C warm-water tail-flick assay, intracerebroventricular (i.c.v.) administration of Metopon produced a dose-dependent analgesic effect.[1]

CompoundED50 (nmol, i.c.v.) in Mouse Tail-Flick Assay
Morphine sulfate 0.83[1]
Metopon 2.0[1]
Data from McLaughlin et al., 1995.[1]

The analgesic effect of Metopon is mediated by the µ-opioid receptor, as it is blocked by the µ-selective antagonist β-funaltrexamine, but not by δ or κ-selective antagonists.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolism, are not extensively reported in the available literature. However, as a derivative of hydromorphone, it is likely to share some pharmacokinetic properties with its parent compound. Hydromorphone has an elimination half-life of approximately 2.64 hours in humans and is metabolized in the liver, primarily to hydromorphone-3-glucuronide.[5][6] Further research is needed to fully characterize the pharmacokinetic profile of Metopon.

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like Metopon initiates a series of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, which underlies the analgesic effect.

G Protein-Biased and β-Arrestin-Biased Agonism

Recent research has highlighted the concept of biased agonism at GPCRs, where a ligand can preferentially activate either the G protein-dependent signaling pathway or the β-arrestin-dependent pathway.[7] The G protein pathway is primarily associated with analgesia, while the β-arrestin pathway is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[8]

Whether this compound acts as a biased agonist has not been explicitly studied in the available literature. Morphine is generally considered an unbiased or slightly G protein-biased agonist, while some novel opioids have been specifically designed to be highly G protein-biased with the aim of improving their safety profile.[9][10] Further investigation into the signaling profile of Metopon could reveal a potential for a favorable therapeutic window.

Metopon This compound MOR µ-Opioid Receptor (MOR) Metopon->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates beta_Arrestin β-Arrestin Recruitment MOR->beta_Arrestin Potentially Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel Activation G_protein->GIRK Activates Ca_Channel N-type Ca²⁺ Channel Inhibition G_protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia Side_Effects Potential Side Effects (e.g., Respiratory Depression, Tolerance) beta_Arrestin->Side_Effects

Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Opioid Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for opioid receptors.

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).

  • Radioligand specific for the receptor subtype (e.g., [3H]-DAMGO for µ, [3H]-DPDPE for δ, [3H]-U69,593 for κ).

  • This compound.

  • Non-specific binding competitor (e.g., naloxone).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In assay tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

  • For determination of non-specific binding, add a high concentration of naloxone to a separate set of tubes.

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of Metopon that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Metopon_dilutions Metopon Dilutions Metopon_dilutions->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Caption: Workflow for an in vitro opioid receptor binding assay.

In Vivo Analgesic Assay: Tail-Flick Test

This protocol describes a common method for assessing the analgesic efficacy of a compound in rodents.

Objective: To determine the analgesic potency (ED50) of this compound in a model of acute thermal pain.

Materials:

  • Male ICR mice.

  • This compound.

  • Vehicle control (e.g., saline).

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

Procedure:

  • Habituate the mice to the experimental setup and handling for several days prior to testing.

  • On the day of the experiment, determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail over the radiant heat source and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

  • Administer this compound or vehicle via the desired route (e.g., intracerebroventricular, subcutaneous, or intraperitoneal).

  • At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Construct a dose-response curve by plotting the %MPE against the log of the dose of this compound.

  • Determine the ED50 value (the dose that produces 50% of the maximum possible effect) from the dose-response curve using non-linear regression analysis.

Habituation Animal Habituation Baseline Measure Baseline Tail-Flick Latency Habituation->Baseline Drug_Admin Administer Metopon HCl or Vehicle Baseline->Drug_Admin Post_Drug_Latency Measure Post-Drug Tail-Flick Latency at Timed Intervals Drug_Admin->Post_Drug_Latency Calculate_MPE Calculate %MPE Post_Drug_Latency->Calculate_MPE Dose_Response Construct Dose-Response Curve Calculate_MPE->Dose_Response Calculate_ED50 Determine ED50 Dose_Response->Calculate_ED50

Caption: Experimental workflow for the in vivo tail-flick test.

This compound in Cancer Pain Models

While this compound has demonstrated potent antinociceptive effects in acute pain models, its efficacy in preclinical models of cancer pain has not been extensively reported in the available literature. Given the complex nature of cancer pain, which often involves inflammatory, neuropathic, and nociceptive components, further research in this area is warranted. Animal models of cancer pain, such as those involving the implantation of tumor cells into the femur or tibia of rodents, could be utilized to evaluate the effectiveness of Metopon in alleviating cancer-induced bone pain.[11]

Future Directions and Conclusion

This compound remains a promising but understudied opioid analgesic. Its high affinity for the µ-opioid receptor and potent antinociceptive effects suggest its potential utility in the management of severe pain, including cancer pain. However, several key areas require further investigation:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of Metopon's absorption, distribution, metabolism, and excretion is essential for its clinical development.

  • Efficacy in Cancer Pain Models: Studies in relevant preclinical models of cancer pain are needed to confirm its analgesic efficacy in this specific context.

  • Biased Agonism: Investigation into the G protein versus β-arrestin signaling profile of Metopon could reveal a potentially favorable side-effect profile.

References

Methodological & Application

Metopon Hydrochloride In Vivo Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a derivative of morphine, is a potent opioid analgesic. This document provides detailed application notes and protocols for conducting in vivo studies in mice to evaluate the efficacy, mechanism of action, safety profile, and pharmacokinetic properties of this compound. The protocols are based on established methodologies and published data where available.

I. Efficacy and Mechanism of Action

This compound exerts its analgesic effects primarily through its action as a potent agonist at the mu (µ)-opioid receptor.[1] In vivo studies in mice have demonstrated its antinociceptive properties, which can be assessed using various pain models.

Data Presentation: Antinociceptive Potency

The following table summarizes the comparative potency of this compound and related compounds in the mouse warm-water tail-flick assay.

CompoundAdministration RouteED50 (nmol/mouse)Reference
This compoundIntracerebroventricular (i.c.v.)2.0[1]
Morphine sulfateIntracerebroventricular (i.c.v.)0.83[1]
Compound 1 (Metopon derivative)Intracerebroventricular (i.c.v.)4.0[1]
Experimental Protocol: Hot Plate Test for Thermal Pain

This protocol outlines the procedure for assessing the analgesic effect of this compound using the hot plate test, a common method for evaluating response to thermal stimuli.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Male ICR mice (20-25 g)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Place a mouse gently on the hot plate within the Plexiglas cylinder.

    • Start a timer and observe the mouse for signs of nociception, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first sign of nociception.

    • To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.

  • Drug Administration:

    • Prepare a solution of this compound in sterile saline at the desired concentrations.

    • Administer the drug or vehicle (saline) to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods to determine the dose-response relationship and the duration of action.

Experimental Protocol: Tail-Flick Test for Thermal Pain

The tail-flick test is another widely used method to assess the analgesic effects of compounds against thermal pain.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Tail-flick apparatus with a radiant heat source

  • Mouse restrainer

  • Male ICR mice (20-25 g)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing environment.

  • Baseline Latency:

    • Gently place the mouse in the restrainer.

    • Position the mouse's tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The timer automatically stops when the mouse flicks its tail away from the heat. Record this latency.

    • Set a cut-off time (typically 10-15 seconds) to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle as described in the hot plate test protocol.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Signaling Pathway

This compound acts as a mu-opioid receptor agonist. The binding of Metopon to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.

Metopon_Signaling_Pathway Metopon Metopon hydrochloride MOR Mu-Opioid Receptor (GPCR) Metopon->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel inhibits K_channel GIRK Channels G_protein->K_channel activates cAMP ↓ cAMP Ca_influx ↓ Ca2+ influx Neurotransmitter ↓ Neurotransmitter Release K_efflux ↑ K+ efflux (Hyperpolarization) Analgesia Analgesia

This compound signaling pathway.
Experimental Workflow: Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of this compound.

Efficacy_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization administration Drug Administration (Metopon or Vehicle) randomization->administration post_testing Post-Treatment Nociceptive Testing (Multiple Time Points) administration->post_testing data_analysis Data Analysis (%MPE, Dose-Response) post_testing->data_analysis end End data_analysis->end

Workflow for in vivo efficacy testing.

II. Toxicology and Safety Pharmacology

Assessing the safety profile of this compound is crucial. This involves acute and sub-chronic toxicity studies to determine potential adverse effects.

Data Presentation: Toxicity Endpoints
Study TypeParameters to be Monitored
Acute Toxicity Mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight changes over a 14-day observation period.
Sub-chronic Toxicity Mortality, clinical signs, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology of major organs.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline for determining the acute oral toxicity of this compound. The specific starting dose should be chosen based on any existing data.

Materials:

  • This compound

  • Vehicle (e.g., water or 0.5% methylcellulose)

  • Female mice (nulliparous and non-pregnant, 8-12 weeks old)

  • Oral gavage needles

  • Cages with appropriate housing conditions

Procedure:

  • Dosing:

    • Fast the mice overnight before dosing.

    • Administer a single oral dose of this compound to one mouse at the starting dose level.

  • Observation:

    • Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment:

    • If the mouse survives, the next mouse receives a higher dose.

    • If the mouse dies, the next mouse receives a lower dose.

    • The dose progression or regression factor is typically 3.2.

  • Endpoint:

    • Continue the procedure until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a reversal of outcome occurs at a specific dose).

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

    • All animals are subjected to a gross necropsy at the end of the study.

Experimental Protocol: Sub-chronic Oral Toxicity Study (28-Day)

This protocol provides a framework for a 28-day sub-chronic toxicity study.

Materials:

  • This compound

  • Vehicle

  • Male and female mice

  • Equipment for blood collection and analysis

  • Histopathology supplies

Procedure:

  • Group Assignment:

    • Randomly assign animals to at least three dose groups and one control group (vehicle only), with an equal number of male and female mice in each group (e.g., 10 per sex per group).

  • Dosing:

    • Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

  • Observations:

    • Conduct daily clinical observations.

    • Record body weight and food consumption weekly.

  • Clinical Pathology:

    • At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology:

    • Perform a complete gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, spleen, brain, heart).

    • Preserve organs and tissues for histopathological examination.

  • Data Analysis:

    • Analyze the data for dose-related changes in all measured parameters using appropriate statistical methods.

III. Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Data Presentation: Pharmacokinetic Parameters

Specific pharmacokinetic parameters for this compound in mice were not identified in the provided search results. The following table lists the key parameters that should be determined in a pharmacokinetic study.

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
t1/2 Elimination half-life
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
Experimental Protocol: Pharmacokinetic Study in Mice

This protocol describes a typical single-dose pharmacokinetic study.

Materials:

  • This compound

  • Vehicle for administration

  • Male mice

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a group of mice via the desired route (e.g., intravenous for determining absolute bioavailability and oral for assessing absorption).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Blood can be collected via methods such as tail vein, saphenous vein, or retro-orbital sinus. A sparse sampling design (different mice at each time point) or serial sampling from the same mouse (if the blood volume allows) can be used.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate the parameters listed in the data presentation table from the plasma concentration-time data.[2]

Experimental Workflow: Pharmacokinetic Study

The following diagram outlines the workflow for a typical pharmacokinetic study.

PK_Workflow start Start animal_prep Animal Preparation and Dosing start->animal_prep blood_collection Serial Blood Collection animal_prep->blood_collection plasma_prep Plasma Sample Preparation blood_collection->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis end End pk_analysis->end

Workflow for a pharmacokinetic study.

IV. Gastrointestinal Effects

Opioids are known to cause a delay in gastrointestinal transit, leading to constipation. It is important to evaluate this potential side effect of this compound.

Experimental Protocol: Gastrointestinal Transit (Charcoal Meal) Assay

This protocol measures the extent of intestinal transit of a charcoal meal in mice.

Materials:

  • This compound

  • Vehicle

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

  • Male mice

  • Oral gavage needles

  • Dissection tools

Procedure:

  • Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle to the mice.

  • Charcoal Meal Administration: After a set time following drug administration (e.g., 30 minutes), administer a fixed volume (e.g., 0.2 mL) of the charcoal meal orally to each mouse.

  • Euthanasia and Dissection:

    • After a specific time (e.g., 20-30 minutes) following the charcoal meal, euthanize the mice by cervical dislocation.

    • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement:

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each mouse: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the percent transit between the drug-treated and vehicle-treated groups using appropriate statistical tests. Morphine can be used as a positive control, which has been shown to inhibit small intestinal transit by 61% at a dose of 1 mg/kg (s.c.).[3]

Conclusion

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound in mice. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data on the efficacy, safety, and pharmacokinetic profile of this potent opioid analgesic, thereby supporting its further development and characterization.

References

Application Notes & Protocols: In Vitro Assays for Metopon Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metopon hydrochloride (5-methylhydromorphone hydrochloride) is a semi-synthetic opioid analgesic. Its primary mechanism of action is as a potent agonist for the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, this compound initiates a signaling cascade that leads to the inhibition of neurotransmitter release, producing analgesic effects. Characterizing the in vitro activity of this compound is crucial for understanding its pharmacological profile, including its potency, selectivity, and potential downstream cellular effects. These application notes provide detailed protocols for key in vitro assays to evaluate the bioactivity of this compound.

Opioid Receptor Binding and Functional Assays

These assays are fundamental for determining the affinity, selectivity, and functional potency of this compound at opioid receptors.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor, or use prepared brain tissue homogenates (e.g., bovine striatal membranes).

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Mixture: In a final volume of 1 mL, combine:

    • Cell membranes (20 µg protein).

    • A fixed concentration of a µ-selective radioligand, such as [³H]DAMGO (0.25 nM).

    • Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Nonspecific Binding: Determine nonspecific binding in parallel samples containing a high concentration of an unlabeled standard agonist like DAMGO (10 µM).

  • Incubation: Incubate the reaction mixtures for 60 minutes at 25°C.

  • Termination: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

Table 1: Opioid Receptor Binding Affinity of this compound

Compound Receptor Radioligand Tissue/Cell Source IC₅₀ (nM) Reference
Metopon µ-opioid [³H]DAMGO Bovine Striatal Membranes < 5
Metopon δ-opioid [³H]DPDPE Bovine Striatal Membranes > 100

| Metopon | κ-opioid | [³H]U69,593 | Bovine Striatal Membranes| > 100 | |

Note: Data indicates Metopon has a high affinity and selectivity for the µ-opioid receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement & Analysis prep_mem Prepare Cell Membranes (µ-Opioid Receptor+) incubate Incubate: Membranes + Radioligand + Metopon (60 min @ 25°C) prep_mem->incubate prep_ligand Prepare Radioligand ([³H]DAMGO) prep_ligand->incubate prep_metopon Prepare Metopon HCl (Serial Dilutions) prep_metopon->incubate filter Rapid Filtration (GF/C Filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ and Ki count->analyze

Caption: Workflow for Competitive Radioligand Binding Assay.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures G-protein activation following receptor binding by this compound, quantifying its efficacy as an agonist.

Protocol:

  • Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor, as described in section 1.1.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Mixture: In a final volume of 500 µL, combine:

    • Cell membranes (10-20 µg protein).

    • GDP (10 µM).

    • [³⁵S]GTPγS (0.1 nM).

    • Varying concentrations of this compound.

  • Basal & Maximal Stimulation: Determine basal G-protein activation in the absence of an agonist and maximal stimulation with a full agonist like DAMGO.

  • Incubation: Pre-incubate the mixture for 15 minutes at 30°C. Initiate the reaction by adding [³⁵S]GTPγS and incubate for an additional 60 minutes at 30°C.

  • Termination & Measurement: Terminate the assay by rapid filtration through GF/C filters and measure bound [³⁵S]GTPγS via scintillation counting, similar to the binding assay.

  • Data Analysis: Calculate the net agonist-stimulated binding and plot it against the drug concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.

Cell Viability and Cytotoxicity Assays

These assays assess the effect of this compound on cell health and proliferation, identifying potential cytotoxic effects.

Protocol (Resazurin Reduction Assay):

  • Cell Plating: Seed cells (e.g., SH-SY5Y neuroblastoma cells or non-neuronal HEK293 cells) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Reagent Addition: Add resazurin solution (final concentration ~10 µg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable, metabolically active cells will reduce the blue resazurin to pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

  • Data Analysis: Normalize the results to the untreated control cells to determine the percentage of cell viability. Plot viability against drug concentration to calculate the CC₅₀ (concentration that causes 50% cytotoxicity).

G cluster_setup Experiment Setup cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis plate_cells Seed Cells in 96-Well Plate adhere Allow Adherence (Overnight) plate_cells->adhere treat Treat with Metopon HCl (24-72 hours) adhere->treat add_reagent Add Resazurin Reagent treat->add_reagent incubate Incubate (2-4 hours) add_reagent->incubate read_plate Measure Fluorescence or Absorbance incubate->read_plate analyze Calculate % Viability and CC₅₀ read_plate->analyze

Caption: General Workflow for a Cell Viability Assay.

Apoptosis Assays

Apoptosis, or programmed cell death, can be a consequence of drug treatment. These assays detect key markers of the apoptotic process.

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as described in the cell viability protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

Caspases are key proteases that execute apoptosis. This assay measures the activity of effector caspases like caspase-3 and caspase-7.

Protocol:

  • Cell Treatment & Lysis: Treat cells as previously described. Lyse the cells using a supplied lysis buffer to release cellular contents.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Initiate the reaction by adding a caspase-3/7 substrate (e.g., containing the DEVD peptide sequence conjugated to a fluorophore or colorimetric group).

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C). Active caspases will cleave the substrate, releasing the reporter molecule.

  • Measurement: Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Quantify the increase in signal relative to untreated controls to determine the fold-change in caspase activity.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Protocol (Propidium Iodide Staining & Flow Cytometry):

  • Cell Treatment: Treat cells with this compound for a duration relevant to the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • G0/G1 phase: Cells with 2N DNA content.

    • S phase: Cells with DNA content between 2N and 4N.

    • G2/M phase: Cells with 4N DNA content.

  • Data Modeling: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Metopon HCl harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Acquire Data via Flow Cytometry stain->flow model Model DNA Histogram to Quantify Cell Cycle Phases flow->model

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Signal Transduction Pathway Analysis

This compound acts via the µ-opioid GPCR signaling pathway.

Mechanism of Action:

  • Receptor Binding: this compound binds to and activates the µ-opioid receptor on the presynaptic neuronal membrane.

  • G-Protein Activation: This binding promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits.

  • Downstream Effectors:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly interacts with ion channels. It inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.

  • Cellular Outcome: The combined effect of reduced calcium influx and membrane hyperpolarization decreases the release of excitatory neurotransmitters (like glutamate and Substance P) into the synaptic cleft, thereby dampening the transmission of pain signals.

Application Notes and Protocols: Competition Binding Assay with Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a derivative of hydromorphone. It primarily exerts its pharmacological effects through high-affinity binding to the mu (µ)-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Understanding the binding characteristics of novel compounds at the µ-opioid receptor is crucial for the development of new analgesics with improved efficacy and safety profiles. Competition binding assays are a fundamental in vitro tool to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

These application notes provide a detailed protocol for conducting a competition binding assay to determine the binding affinity of this compound for the µ-opioid receptor.

Data Presentation

The following table summarizes the binding affinity of this compound and a related compound for the µ-opioid receptor. This data is essential for comparing the potency of different ligands and for validating assay results.

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)Reference
Metopon[3H][D-Ala2,(Me)-Phe4,Gly(ol)5]enkephalin ([3H]DAMGO)Bovine striatal membranes< 5Not Reported[1]
14-Methoxymetopon[3H]14-MethoxymetoponRat brain membranesNot Reported0.43[2]

Note: The inhibition constant (Ki) is a more absolute measure of binding affinity than the IC50 value, as it is independent of the radioligand concentration. While a specific Ki for Metopon was not found in the provided search results, its sub-nanomolar IC50 value suggests a high binding affinity, likely in the low nanomolar or sub-nanomolar range.

Experimental Protocols

Principle of the Assay

This protocol describes a radioligand competition binding assay to determine the affinity of this compound for the µ-opioid receptor. The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled µ-opioid receptor agonist, such as [3H]DAMGO, for binding to µ-opioid receptors in a membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be used to calculate the inhibition constant (Ki).

Materials and Reagents
  • Membrane Preparation: Commercially available cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells) or prepared from rodent brain tissue (e.g., bovine striatum).

  • Radioligand: [3H][D-Ala2, N-MePhe4, Gly5-ol]-enkephalin ([3H]DAMGO), a selective µ-opioid receptor agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone, a non-selective opioid receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B or GF/C).

  • Cell Harvester: To rapidly separate bound from free radioligand.

  • Liquid Scintillation Counter: To measure radioactivity.

  • General Laboratory Equipment: Pipettes, tubes, etc.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a working solution of [3H]DAMGO in assay buffer at a concentration close to its Kd value (typically 0.5-2 nM).

    • Prepare a high-concentration solution of Naloxone (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [3H]DAMGO, and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]DAMGO, and Naloxone solution.

      • Competition Binding: Membrane preparation, [3H]DAMGO, and each concentration of this compound.

  • Incubation:

    • Add the membrane preparation (typically 20-50 µg of protein per well) to all wells.

    • Add the appropriate solutions (assay buffer, Naloxone, or this compound dilutions) to the designated wells.

    • Initiate the binding reaction by adding the [3H]DAMGO working solution to all wells.

    • Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filter mats in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [3H]DAMGO as a function of the logarithm of the this compound concentration.

    • The percentage of specific binding at each concentration of this compound is calculated as: (CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand ([3H]DAMGO).

      • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response MOR µ-Opioid Receptor (MOR) G_protein Heterotrimeric G Protein (Gαi/o, Gβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma Dissociation Metopon Metopon (Agonist) Metopon->MOR Binds to AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_betagamma->Ca_channel Inhibition K_channel GIRK Channels (K⁺ Channels) G_betagamma->K_channel Activation MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activation cAMP cAMP AC->cAMP Production Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Ca_channel->Reduced_Excitability ↓ Neurotransmitter Release K_channel->Reduced_Excitability Hyperpolarization Analgesia Analgesia MAPK->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Workflow

competition_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Metopon dilutions - [3H]DAMGO solution - Naloxone solution - Membrane suspension Incubation Incubate: - Membranes - [3H]DAMGO - Metopon/Naloxone/Buffer (60-120 min at RT) Reagent_Prep->Incubation Harvesting Rapid Filtration (Cell Harvester) Incubation->Harvesting Washing Wash Filters (Cold Buffer) Harvesting->Washing Counting Liquid Scintillation Counting (CPM) Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 (Non-linear Regression) Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

Caption: Competition Binding Assay Workflow.

Logical Relationship of Data Analysis

data_analysis_logic Total_CPM Total Binding (CPM) Specific_Binding Specific Binding (CPM) Total_CPM->Specific_Binding Calculate Nonspecific_CPM Non-specific Binding (CPM) Nonspecific_CPM->Specific_Binding Calculate Percent_Inhibition % Inhibition Nonspecific_CPM->Percent_Inhibition Calculate Competitor_CPM Competitor Binding (CPM) (Metopon) Competitor_CPM->Percent_Inhibition Calculate Specific_Binding->Percent_Inhibition Calculate IC50 IC50 Percent_Inhibition->IC50 Determine via Curve Fit Ki Ki IC50->Ki Calculate via Cheng-Prusoff

Caption: Data Analysis Logical Flow.

References

Application Notes and Protocols: Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride (5-methylhydromorphone hydrochloride) is a semi-synthetic opioid analgesic.[1][2] First synthesized in 1929, it is a derivative of hydromorphone.[2] Metopon is primarily recognized for its potent analgesic effects, which are mediated through its high affinity for the µ-opioid receptor (MOR).[3][4] Research has indicated that Metopon may offer a distinct pharmacological profile compared to other opioids, including a potentially lower tendency to produce nausea and respiratory depression.[2] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound, as well as analytical methods for its quantification.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₈H₂₂ClNO₃[5]
Molecular Weight335.8 g/mol [3][5]
CAS Number124-92-5[5]

Mechanism of Action

This compound exerts its pharmacological effects primarily as a selective agonist at the µ-opioid receptor (MOR).[3][4] The binding of Metopon to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[6][7] Specifically, it promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels.[7] This cascade ultimately results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, leading to analgesia.

Signaling Pathway

Metopon_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Metopon Metopon HCl MOR µ-Opioid Receptor (MOR) Metopon->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP K_ion K_channel->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization ATP->cAMP Conversion cAMP->Hyperpolarization Reduced signaling Ca_ion Ca_ion->Ca_channel Influx Analgesia Analgesia Hyperpolarization->Analgesia

Caption: this compound signaling pathway.

Quantitative Data Summary

AssayParameterMetoponMorphineReference
In Vitro Receptor Binding
µ-Opioid Receptor Competition Assay ([³H]DAMGO)IC₅₀ (nM)< 5-[4]
In Vivo Analgesia
Mouse Warm-Water Tail-Flick (i.c.v.)ED₅₀ (nmol)2.00.83[4]

Experimental Protocols

In Vitro: µ-Opioid Receptor Competition Binding Assay

This protocol is for determining the binding affinity of this compound for the µ-opioid receptor (MOR) in bovine striatal membranes using a competition binding assay with [³H][D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin ([³H]DAMGO) as the radioligand.[4]

Materials:

  • This compound

  • [³H]DAMGO (specific activity ~40-60 Ci/mmol)

  • Naloxone (for non-specific binding)

  • Bovine striatal tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • Incubator or water bath

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen bovine striatal tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a final volume of 1 mL of 50 mM Tris-HCl buffer, add:

      • 100 µL of membrane suspension

      • 100 µL of [³H]DAMGO (final concentration ~0.25 nM)[4]

      • 100 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

      • For non-specific binding, add 100 µL of naloxone (final concentration ~10 µM).

    • Incubate the mixture at 25°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) using non-linear regression analysis.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Membrane_Prep Bovine Striatal Membrane Preparation Incubation Incubate: Membranes + [3H]DAMGO + Metopon HCl/Naloxone/Buffer Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: - Metopon HCl dilutions - [3H]DAMGO - Naloxone Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc Calculate IC50 Value Scintillation->IC50_Calc Tail_Flick_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Acclimation Animal Acclimation Drug_Admin Drug/Vehicle Administration Acclimation->Drug_Admin Baseline Measure Baseline Tail-Flick Latency Drug_Admin->Baseline Post_Drug_Test Measure Post-Drug Tail-Flick Latency at Timed Intervals Baseline->Post_Drug_Test MPE_Calc Calculate %MPE Post_Drug_Test->MPE_Calc ED50_Calc Determine ED50 Value MPE_Calc->ED50_Calc

References

How to prepare Metopon hydrochloride for injection

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed instructions for the preparation of a potent opioid like Metopon hydrochloride for injection would violate my safety policies. This information could be misused and has the potential to cause significant harm.

It is crucial to handle controlled substances like this compound with extreme caution and only under the direct supervision of qualified professionals in a legitimate, regulated research or clinical setting. The preparation of such substances for injection requires specialized knowledge, equipment, and adherence to strict safety and legal standards to prevent overdose, infection, and other serious health risks.

If you are a researcher, scientist, or drug development professional working with such compounds, please consult your institution's safety protocols, established pharmaceutical compounding guidelines, and relevant regulatory documentation. These resources are designed to ensure safety and compliance in the handling of controlled substances.

I can, however, provide information on general principles of sterile drug preparation, laboratory safety protocols, or the history of opioid research from a public health and safety perspective, as long as it does not include specific instructions for the synthesis or preparation of harmful or controlled substances.

Application Notes and Protocols for Metopon Hydrochloride in Nociception Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a potent µ-opioid receptor agonist. As a derivative of hydromorphone, it exhibits strong analgesic properties, making it a compound of interest in pain research and drug development.[1] These application notes provide detailed protocols for utilizing this compound in common rodent models of nociception: the tail-flick test, the hot-plate test, and the acetic acid-induced writhing test. The information is intended to guide researchers in the effective design and execution of preclinical studies to evaluate the antinociceptive effects of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects primarily through the activation of µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[2][3][4] The binding of this compound to MORs initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[5]

The key steps in the µ-opioid receptor signaling pathway are as follows:

  • Receptor Binding: this compound binds to and activates the µ-opioid receptor on the neuronal cell membrane.

  • G-Protein Activation: This activation leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[5]

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Downstream Effects of Gβγ: The Gβγ dimer interacts with and modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[5]

  • Analgesia: The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters (e.g., substance P, glutamate) in the pain pathways of the central nervous system, resulting in analgesia.

Signaling Pathway Diagram

Metopon_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metopon Metopon hydrochloride MOR µ-Opioid Receptor (MOR) Metopon->MOR Binds to G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel GIRK K+ Channel Analgesia Analgesia (Reduced Neuronal Excitability) K_channel->Analgesia K+ efflux (Hyperpolarization) Ca_channel N-type Ca2+ Channel Ca_channel->Analgesia Reduced Ca2+ influx (Reduced Neurotransmitter Release) G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits cAMP->Analgesia Reduced signaling

Caption: µ-Opioid Receptor Signaling Pathway of this compound.

Quantitative Data Summary

Table 1: Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationED50 (nmol)Potency Relative to MorphineReference
This compound MouseIntracerebroventricular (i.c.v.)2.00.415x[1]
Morphine sulfateMouseIntracerebroventricular (i.c.v.)0.831.0x[1]

Table 2: Hot-Plate Test (Representative Data for a Potent µ-Opioid Agonist)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Peak Effect (min)Reference
BuprenorphineMouseIntravenous (i.v.)0.008430-60[6]
MorphineRatIntraperitoneal (i.p.)20 (at day 1)30-60[7]

Table 3: Acetic Acid-Induced Writhing Test (Representative Data for Potent µ-Opioid Agonists)

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)% Inhibition at Max DoseReference
FentanylMouseIntraperitoneal (i.p.)0.016 - 0.03>90%[8]
MorphineMouseIntraperitoneal (i.p.)0.12 - 2.67>90%[8]

Experimental Protocols

The following are detailed protocols for assessing the antinociceptive effects of this compound in rodent models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[9][10] It is a spinal reflex that is modulated by supraspinal pathways and is sensitive to centrally acting analgesics.[11]

Materials:

  • Tail-flick analgesia meter (radiant heat source or hot water bath)

  • Animal restrainers

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles for administration

  • Timer

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.[12]

  • Baseline Latency: Gently restrain the animal and place its tail on the radiant heat source or immerse the distal third of the tail in a constant temperature water bath (typically 52-55°C).[1][13][14] Record the time it takes for the animal to flick its tail. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[13][14] Animals with a baseline latency outside a predetermined range (e.g., 2-4 seconds) may be excluded.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.[7]

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100[14]

Experimental Workflow: Tail-Flick Test

Tail_Flick_Workflow start Start acclimation Animal Acclimation (30 min) start->acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline drug_admin Administer Metopon HCl or Vehicle baseline->drug_admin post_treatment Measure Post-Treatment Latency at Time Points drug_admin->post_treatment data_analysis Calculate %MPE and Analyze Data post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for the Tail-Flick Test.

Hot-Plate Test

This test assesses the response of an animal to a thermal stimulus applied to its paws.[15] It involves a more complex, supraspinally organized response compared to the tail-flick test and is also sensitive to centrally acting analgesics.[11]

Materials:

  • Hot-plate analgesia meter set to a constant temperature (e.g., 55 ± 1°C)[11]

  • Transparent observation cylinder

  • This compound solution

  • Vehicle control

  • Syringes and needles

  • Timer

Procedure:

  • Acclimation: Acclimate the animals to the testing room.

  • Baseline Latency: Place the animal on the hot plate within the transparent cylinder and start the timer.[15] Observe for nociceptive responses such as paw licking, shaking, or jumping.[15] Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) is essential to prevent paw injury.[7]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Latency: At specified time intervals post-administration, repeat the hot-plate test and record the latency.[7]

  • Data Analysis: The increase in latency to respond is a measure of analgesia. The data can be presented as the raw latency times or as %MPE, similar to the tail-flick test.

Experimental Workflow: Hot-Plate Test

Hot_Plate_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Hot-Plate Latency acclimation->baseline drug_admin Administer Metopon HCl or Vehicle baseline->drug_admin post_treatment Measure Post-Treatment Latency at Time Points drug_admin->post_treatment data_analysis Analyze Latency Data (e.g., %MPE) post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for the Hot-Plate Test.

Acetic Acid-Induced Writhing Test

This is a chemical model of visceral pain where the intraperitoneal injection of a mild irritant, such as acetic acid, induces a characteristic stretching and writhing behavior.[16] This test is sensitive to both centrally and peripherally acting analgesics.[17][18]

Materials:

  • 0.6% acetic acid solution[8][19]

  • This compound solution

  • Vehicle control

  • Syringes and needles

  • Observation chambers

  • Timer

Procedure:

  • Acclimation: Allow the animals (typically mice) to acclimate to the testing environment.

  • Drug Pre-treatment: Administer this compound or vehicle, usually 20-30 minutes before the acetic acid injection.[8][19]

  • Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (e.g., 10 mL/kg).[8]

  • Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[8][20]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group. The formula for calculating percent inhibition is: % Inhibition = [ (Mean writhes in control group - Number of writhes in treated animal) / Mean writhes in control group ] x 100[19]

Experimental Workflow: Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Administer Metopon HCl or Vehicle (Pre-treatment) acclimation->drug_admin acetic_acid Inject Acetic Acid (i.p.) drug_admin->acetic_acid observation Observe and Count Writhes acetic_acid->observation data_analysis Calculate % Inhibition of Writhing observation->data_analysis end End data_analysis->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

This compound is a potent µ-opioid agonist with significant antinociceptive effects demonstrable in various preclinical models of pain. The protocols outlined in these application notes provide a framework for the systematic evaluation of its analgesic properties. Researchers should carefully consider dose-response relationships and time-course effects to fully characterize the pharmacological profile of this compound. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Application Notes and Protocols for Determining Metopon Hydrochloride Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid derived from hydromorphone, is an analgesic compound that primarily acts as a µ-opioid receptor (MOR) agonist.[1][2] Its pharmacological profile, which includes potent analgesia with potentially reduced side effects such as sedation and respiratory depression compared to morphine, makes it a compound of significant interest in pain management research.[1][3] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound and other opioid compounds.

The described assays will enable researchers to characterize the pharmacological properties of this compound, including its receptor binding affinity, functional potency, and the intracellular signaling pathways it modulates. The protocols are designed for a high-throughput format where applicable, facilitating the screening and characterization of novel opioid ligands.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Upon activation, the associated heterotrimeric G-protein (Gi/o) dissociates, leading to a cascade of intracellular events. The primary mechanisms of action include:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[1]

These signaling events ultimately result in the modulation of neuronal excitability and the attenuation of pain signals.

Metopon This compound MOR µ-Opioid Receptor (MOR) Metopon->MOR G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca2+ VGCC->Ca_ion Influx Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Triggers

Figure 1: this compound Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to the standard µ-opioid agonist, DAMGO, and the common analgesic, Morphine. These values are representative and will vary based on experimental conditions and cell lines used.

Table 1: Receptor Binding Affinity (Ki) for µ-Opioid Receptor

CompoundKi (nM)
This compound1.5
DAMGO0.8
Morphine2.5

Table 2: Functional Potency (EC50) in cAMP Assay

CompoundEC50 (nM)
This compound5.2
DAMGO2.1
Morphine8.7

Table 3: Functional Potency (EC50) in Membrane Potential Assay

CompoundEC50 (nM)
This compound8.1
DAMGO3.5
Morphine12.4

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Competitive Radioligand Binding Assay

This assay measures the binding affinity of this compound to the µ-opioid receptor by competing with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor (HEK-MOR).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • [³H]-DAMGO (radiolabeled ligand).

  • This compound and other test compounds.

  • Naloxone (non-selective opioid antagonist).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol:

  • Membrane Preparation:

    • Culture HEK-MOR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (crude membrane fraction) in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 50 µL of varying concentrations of this compound or other test compounds.

    • For non-specific binding, add 10 µM Naloxone.

    • Add 50 µL of the membrane preparation (20-50 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection Harvest Harvest HEK-MOR Cells Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend Add_Membrane Add Membrane Prep Resuspend->Add_Membrane Prepare_Plate Prepare 96-well Plate Add_Ligands Add [3H]-DAMGO & Test Compounds Prepare_Plate->Add_Ligands Add_Ligands->Add_Membrane Incubate Incubate (60 min) Add_Membrane->Incubate Filter Filter and Wash Incubate->Filter Add_Scintillant Add Scintillation Cocktail Filter->Add_Scintillant Count Scintillation Counting Add_Scintillant->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Figure 2: Workflow for Competitive Radioligand Binding Assay.
cAMP Inhibition Assay

This assay measures the functional potency of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • CHO cells stably expressing the human µ-opioid receptor (CHO-MOR).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin.

  • This compound and other test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Preparation:

    • Plate CHO-MOR cells in a 96-well plate and grow to confluency.

    • Wash the cells with assay buffer.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of this compound or other test compounds for 15 minutes at 37°C.

  • Stimulation and Lysis:

    • Add forskolin (final concentration ~10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection:

    • Measure the intracellular cAMP levels using the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value from the dose-response curve.

Plate_Cells Plate CHO-MOR Cells Wash_Cells Wash Cells Plate_Cells->Wash_Cells Add_Compound Add Metopon HCl Wash_Cells->Add_Compound Incubate_1 Incubate (15 min) Add_Compound->Incubate_1 Add_Forskolin Add Forskolin Incubate_1->Add_Forskolin Incubate_2 Incubate (30 min) Add_Forskolin->Incubate_2 Lyse_Cells Lyse Cells Incubate_2->Lyse_Cells Detect_cAMP Detect cAMP Levels Lyse_Cells->Detect_cAMP Analyze_Data Data Analysis (EC50) Detect_cAMP->Analyze_Data

Figure 3: Workflow for cAMP Inhibition Assay.
Membrane Potential Assay

This assay measures the activation of GIRK channels by µ-opioid receptor agonists, leading to membrane hyperpolarization, which is detected using a fluorescent membrane potential-sensitive dye.[4][5][6]

Materials:

  • AtT-20 cells stably expressing the mouse µ-opioid receptor (AtT-20-MOR).[4]

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • This compound and other test compounds.

  • Naloxone.

  • Fluorescence plate reader with a liquid handling system.

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate AtT-20-MOR cells in a black-walled, clear-bottom 96-well plate.

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 60 minutes at 37°C.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound or other test compounds to the wells.

    • Continuously measure the fluorescence signal for 5-10 minutes.

    • To confirm µ-opioid receptor specificity, pre-incubate cells with Naloxone before adding the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence from the baseline.

    • Plot the percentage of maximal response against the logarithm of the compound concentration.

    • Determine the EC50 value from the dose-response curve.

Plate_Cells Plate AtT-20-MOR Cells Load_Dye Load with Fluorescent Dye Plate_Cells->Load_Dye Incubate Incubate (60 min) Load_Dye->Incubate Read_Baseline Read Baseline Fluorescence Incubate->Read_Baseline Add_Compound Add Metopon HCl Read_Baseline->Add_Compound Read_Fluorescence Read Fluorescence Change Add_Compound->Read_Fluorescence Analyze_Data Data Analysis (EC50) Read_Fluorescence->Analyze_Data

Figure 4: Workflow for Membrane Potential Assay.

References

Application Notes and Protocols for Dynamic Mass Redistribution (DMR) Assay of Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride is a semi-synthetic opioid analgesic and a potent agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] Upon activation, the µ-opioid receptor primarily couples to the Gi/o family of G-proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and the analgesic effects characteristic of opioids.

Dynamic Mass Redistribution (DMR) is a label-free, whole-cell assay technology that provides a functional, integrated readout of cellular responses upon receptor activation.[2] By detecting minute changes in the local refractive index near a biosensor surface, DMR technology captures the real-time redistribution of cellular matter—such as proteins, organelles, and cytoskeletal components—that occurs as a consequence of intracellular signaling events.[2] This holistic approach allows for the characterization of ligand pharmacology, including potency and efficacy, without the need for genetic reporters or specific labels, offering a significant advantage for studying endogenous or recombinant receptor systems.

These application notes provide a detailed protocol for utilizing a DMR assay to characterize the pharmacological activity of this compound on cells expressing the human µ-opioid receptor.

Signaling Pathway of this compound at the µ-Opioid Receptor

This compound, as an agonist, binds to the µ-opioid receptor, a Gi/o-coupled GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the production of the second messenger cAMP. Concurrently, the Gβγ subunits can modulate the activity of various ion channels, typically leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The collective effect of these signaling events is a hyperpolarization of the cell membrane and a reduction in neurotransmitter release, which underlies the analgesic and other physiological effects of Metopon.

Metopon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metopon Metopon hydrochloride MOR µ-Opioid Receptor (GPCR) Metopon->MOR G_protein Gi/o Protein (Inactive) MOR->G_protein activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP -> GTP G_alpha Gαi/o-GTP G_protein_active->G_alpha dissociates G_betagamma Gβγ G_protein_active->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits K_channel K+ Channel (activated) G_betagamma->K_channel activates Ca_channel Ca2+ Channel (inhibited) G_betagamma->Ca_channel inhibits cAMP cAMP (decreased) AC->cAMP produces less Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response DMR_Workflow cluster_prep Plate Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_analysis Data Analysis Seed_Cells Seed CHO-µOR cells in 384-well plate Incubate_24h Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Wash_Buffer Wash with Assay Buffer Incubate_24h->Wash_Buffer Equilibrate Equilibrate in DMR instrument (1-2 hours) Wash_Buffer->Equilibrate Baseline Record Baseline DMR signal Equilibrate->Baseline Baseline_Ant Record Baseline DMR signal Equilibrate->Baseline_Ant Add_Agonist Add Metopon HCl or DAMGO (dose-response) Baseline->Add_Agonist Record_Response Record DMR Response (e.g., 60-120 min) Add_Agonist->Record_Response Analyze Analyze kinetic data (e.g., peak amplitude, AUC) Record_Response->Analyze Add_Antagonist Add Naloxone (pre-incubation) Baseline_Ant->Add_Antagonist Add_Agonist_Ant Add Metopon HCl (EC₈₀) Add_Antagonist->Add_Agonist_Ant Record_Response_Ant Record DMR Response Add_Agonist_Ant->Record_Response_Ant Record_Response_Ant->Analyze Dose_Response Generate Dose-Response Curves Analyze->Dose_Response Calculate_Potency Calculate EC₅₀ / IC₅₀ Dose_Response->Calculate_Potency Data_Analysis_Logic cluster_processing Data Processing cluster_extraction Parameter Extraction cluster_curve_fitting Curve Fitting and Analysis Raw_Data Raw Kinetic DMR Data (Signal vs. Time) Subtract_Baseline Baseline Subtraction Raw_Data->Subtract_Baseline Vehicle_Correction Vehicle Control Correction Subtract_Baseline->Vehicle_Correction Processed_Data Processed Kinetic Curves Vehicle_Correction->Processed_Data Peak_Response Peak Amplitude Processed_Data->Peak_Response AUC Area Under the Curve (AUC) Processed_Data->AUC Dose_Response_Plot Plot: Response vs. [Ligand] Peak_Response->Dose_Response_Plot AUC->Dose_Response_Plot Four_Param_Fit Four-Parameter Logistic Fit Dose_Response_Plot->Four_Param_Fit Final_Params Pharmacological Parameters (EC₅₀, Emax, IC₅₀) Four_Param_Fit->Final_Params

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Metopon hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a semi-synthetic opioid analgesic, a methylated derivative of hydromorphone.[1] It is known to have low oral bioavailability, which limits its therapeutic efficacy when administered orally.[1] This necessitates the exploration of strategies to enhance its absorption from the gastrointestinal tract.

Q2: What are the potential reasons for the low oral bioavailability of this compound?

The low oral bioavailability of a drug candidate like this compound can be attributed to one or a combination of the following factors:

  • Poor Aqueous Solubility: Although this compound is reported to be freely soluble in water, the pH of the gastrointestinal tract can influence its solubility and dissolution rate.[2]

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to reach the systemic circulation.

  • Extensive First-Pass Metabolism: The drug may be significantly metabolized in the liver and/or the intestinal wall before it reaches systemic circulation, reducing the amount of active drug available.[3][4]

Q3: What are the general strategies to improve the oral bioavailability of opioid compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of drugs.[5] These can be broadly categorized as:

  • Solubility Enhancement: Techniques like micronization, formation of solid dispersions, and complexation with cyclodextrins.[2]

  • Permeability Enhancement: Use of permeation enhancers or lipid-based formulations.

  • Inhibition of First-Pass Metabolism: Co-administration with inhibitors of metabolic enzymes (e.g., piperine) or using formulation strategies that promote lymphatic transport, thereby bypassing the liver.[6]

  • Novel Drug Delivery Systems: Encapsulation in nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS).[5]

Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental issues.

Issue 1: Inconsistent or low dissolution profiles in vitro.

Q: My in vitro dissolution results for a new this compound formulation are variable and show incomplete drug release. What could be the cause and how can I troubleshoot this?

A: Inconsistent dissolution can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Assess Physicochemical Properties: Confirm the solubility of your specific batch of this compound at different pH values mimicking the gastrointestinal tract (pH 1.2, 4.5, and 6.8).

  • Evaluate Formulation Components:

    • Excipient Compatibility: Ensure the excipients in your formulation are compatible with this compound and do not hinder its dissolution.

    • Wetting: If using a solid dosage form, poor wetting of the drug particles can lead to slow dissolution. Consider incorporating a surfactant or using a hydrophilic carrier.

  • Particle Size and Morphology:

    • Particle Size Analysis: Characterize the particle size distribution of the drug substance. Smaller particle sizes generally lead to faster dissolution. Consider micronization if particles are large.

    • Polymorphism: Investigate if this compound exists in different polymorphic forms, as this can significantly impact solubility and dissolution.

Issue 2: Poor permeability in Caco-2 cell monolayer assays.

Q: My Caco-2 permeability assay shows low apparent permeability (Papp) for this compound. How can I determine the cause and what are the next steps?

A: Low Papp values in Caco-2 assays suggest poor intestinal permeability. Here's how to investigate and address this:

  • Rule out Efflux: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. If efflux is confirmed, consider co-formulating with a P-gp inhibitor.

  • Investigate Transport Mechanism: The low permeability might be due to the drug's physicochemical properties.

    • Lipophilicity: While some lipophilicity is required for transcellular transport, highly hydrophilic or lipophilic drugs can have poor permeability. The reported LogP values for Metopon suggest it is not excessively lipophilic.[7]

  • Formulation Strategies to Enhance Permeability:

    • Permeation Enhancers: Explore the use of GRAS (Generally Recognized as Safe) permeation enhancers that can transiently open tight junctions for paracellular transport.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance permeability by various mechanisms, including altering the cell membrane fluidity.

Issue 3: High variability in pharmacokinetic (PK) studies in animal models.

Q: I am observing significant inter-animal variability in the plasma concentrations of this compound after oral administration of my formulation. What are the potential sources of this variability?

A: High variability in in vivo studies can be multifactorial. Consider the following:

  • First-Pass Metabolism: Genetic polymorphisms in metabolic enzymes (like Cytochrome P450s) can lead to significant differences in the extent of first-pass metabolism among animals, resulting in variable systemic exposure.

  • Gastrointestinal Factors: Differences in gastric emptying time, intestinal transit time, and gut microbiota among animals can affect drug dissolution and absorption.

  • Food Effects: The presence or absence of food can significantly impact the bioavailability of some drugs. Ensure consistent feeding protocols across all study animals.

  • Formulation Performance: The in vivo performance of your formulation may be inconsistent. Re-evaluate your in vitro characterization to ensure robustness.

Data Presentation

Table 1: Physicochemical Properties of Metopon and this compound

PropertyValueSource
Metopon
Molecular FormulaC18H21NO3[7][8]
Molecular Weight299.37 g/mol [7]
cLogP1.24[7]
ALogS (Aqueous Solubility)-1.95[7]
This compound
Molecular FormulaC18H22ClNO3[9][10]
Molecular Weight335.83 g/mol [2]
Aqueous SolubilityFreely soluble in water[2]
pH of 1% aqueous solution~5.0[2]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using Solvent Evaporation
  • Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask and store it in a desiccator until further use.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: Caco-2 Cell Permeability Assay
  • Objective: To determine the intestinal permeability of this compound.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, Analytical standards of this compound.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (TEER > 250 Ω·cm²).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

    • To assess monolayer integrity post-experiment, measure the flux of a paracellular marker like Lucifer yellow.

    • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation Problem Low Oral Bioavailability of Metopon HCl Solubility Solubility/Dissolution Studies Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Metabolism In Vitro Metabolism Studies Problem->Metabolism Formulation Select Formulation Approach (e.g., Solid Dispersion, SEDDS, Nanoparticles) Solubility->Formulation Permeability->Formulation Metabolism->Formulation InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_oral_admin Oral Administration cluster_absorption Absorption Phase cluster_circulation Systemic Circulation cluster_metabolism Metabolism Drug Metopon HCl Formulation Lumen GI Lumen Drug->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte Permeation PortalVein Portal Vein Enterocyte->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Metabolites Metabolites Liver->Metabolites Metabolites

Caption: Factors affecting the oral bioavailability of this compound.

References

Metopon Hydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of metopon hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Troubleshooting Guide

This section addresses specific problems that may arise during the preparation, storage, and handling of this compound solutions.

Q1: I observed a yellow to brown discoloration in my this compound solution after a short period. What is the likely cause and how can I prevent it?

A1: Discoloration of opioid solutions, such as those containing this compound, is often an indication of oxidative degradation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen. The colored products are typically the result of the formation of oxidation products. For instance, morphine, a related opioid, is known to degrade into pseudomorphine, which can contribute to discoloration.[1]

To prevent discoloration:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C), to slow down the degradation rate.

  • Deoxygenate Solvents: For long-term storage or sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can minimize oxidation.

  • pH Control: Maintaining an optimal pH can also enhance stability.

Q2: My this compound solution shows a precipitate after refrigeration. What should I do?

A2: Precipitation upon refrigeration can occur if the concentration of this compound exceeds its solubility at lower temperatures. Opioid salts like morphine hydrochloride have shown reduced solubility at 4°C compared to room temperature.[2]

Troubleshooting steps:

  • Gently Warm: Allow the solution to slowly warm to room temperature. Gentle agitation can help redissolve the precipitate.

  • Verify Concentration: Ensure the prepared concentration is within the known solubility limits for the specific solvent and temperature.

  • Consider Solvent: If solubility is an issue, a different solvent system or the addition of a co-solvent may be necessary, provided it is compatible with the intended application.

  • Avoid Freezing: Unless specifically indicated, avoid freezing solutions as this can lead to precipitation that may not easily redissolve.[3]

Q3: The peak corresponding to this compound in my HPLC analysis is decreasing over time, but I don't see any major degradation peaks. What could be happening?

A3: This could be due to several factors:

  • Adsorption: this compound may adsorb to the surface of the storage container, especially if it is made of certain plastics. Studies on similar opioids have noted the importance of container material on stability.

  • Formation of Multiple, Small Degradants: The degradation may be resulting in a variety of minor products that are not easily detectable as distinct peaks at the analytical wavelength used.

  • Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the wavelength being monitored.

  • Precipitation: Micro-precipitation that is not visually apparent could be occurring, leading to a decrease in the concentration of the dissolved analyte.

Recommendations:

  • Use appropriate containers: Glass or polypropylene syringes are often preferred for storing opioid solutions.

  • Broaden Analytical Wavelength: Analyze samples at multiple wavelengths to try and detect other degradation products.

  • Mass Spectrometry: Employing a mass spectrometer in conjunction with HPLC (LC-MS) can help identify non-chromophoric degradants.

  • Inspect for Precipitate: Before analysis, carefully inspect the solution for any fine particulate matter.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound in solution. As specific stability data for this compound is limited, information from closely related opioid compounds like hydromorphone hydrochloride and morphine hydrochloride is used to provide guidance.

Q4: What are the primary factors that affect the stability of this compound in solution?

A4: The stability of this compound in solution is primarily influenced by:

  • pH: The rate of degradation of many drugs, including opioids, is pH-dependent. For morphine, degradation is accelerated at higher pH values.[1] A weakly acidic pH is generally favorable for the stability of morphine hydrochloride solutions.[4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6][7] Storing solutions at lower temperatures (e.g., 4°C) generally improves stability.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation. It is recommended to protect solutions from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][5]

  • Solvent Composition: The type of solvent and the presence of any excipients can impact stability.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from its structure and the degradation of similar opioids like morphine and hydromorphone. Potential degradation pathways include:

  • Oxidation: Formation of N-oxides and products from the oxidative coupling of the phenolic group, similar to the formation of pseudomorphine from morphine.[1][2]

  • Hydrolysis: Although the core structure is generally stable against hydrolysis, any ester or ether linkages, if present in a formulation, could be susceptible.

  • Photodegradation: Light exposure can lead to the formation of various photolytic degradation products.[8]

Q6: What are the recommended storage conditions for this compound solutions?

A6: Based on stability data for related compounds like hydromorphone hydrochloride, the following storage conditions are recommended:

  • Temperature: For short-term storage, room temperature (20-25°C) may be acceptable, but for longer-term stability, refrigeration (2-8°C) is preferable.[3][6]

  • Container: Use well-sealed glass or polypropylene containers.

  • Light Protection: Store in the dark or in light-resistant containers.

  • Atmosphere: For maximum stability, especially for analytical standards, storing under an inert atmosphere (nitrogen or argon) is advisable.

Quantitative Stability Data

The following tables summarize stability data for hydromorphone hydrochloride, a close structural analog of this compound. This data provides a reasonable estimate of the expected stability profile for this compound.

Table 1: Stability of Hydromorphone Hydrochloride (0.2 mg/mL) in 0.9% Normal Saline

Storage Temperature (°C)Initial Concentration (%)Concentration after 8 Weeks (%)Concentration after 16 Weeks (%)Concentration after 34 Weeks (%)
5100>9592-9686-88
20 (Exposed to Light)100>9592-9686-88
20 (in Dark)100>9592-9686-88
35 (in Dark)100>9592-9686-88
50 (in Dark)100>95<95Not Reported

Data adapted from a study on hydromorphone hydrochloride stability in patient-controlled analgesia injectors.[6][9]

Table 2: Stability of Hydromorphone Hydrochloride in 0.9% Sodium Chloride Injection in Plastic Syringes

Concentration (mg/mL)Storage Temperature (°C)DurationRemaining Concentration (%)
1.5 and 80460 days>95
1.5 and 802360 days>95
1.5 and 80-202 days>97
1.5 and 80372 days>97

Data indicates good stability over a wide concentration range and at various temperatures, though freezing should be avoided due to potential for microparticulate formation.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[10][11][12][13][14]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or with heating (e.g., 60°C).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or with heating.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Monitor for degradation at room temperature.

  • Thermal Degradation: Store a solid sample of this compound and a solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify the parent drug and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[15]

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation and Conditions (Example based on hydromorphone analysis): [16][17]

  • HPLC System: A system with a pump, autosampler, column oven, and PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan across a range to detect potential degradation products.

  • Injection Volume: e.g., 20 µL.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products generated in the forced degradation study do not interfere with the quantification of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Metopon HCl Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis & Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products metopon This compound n_oxide N-Oxide Derivative metopon->n_oxide Oxidation oxidative_dimer Oxidative Dimer (e.g., Pseudometopon) metopon->oxidative_dimer Oxidation hydrolysis_prod Hydrolysis Products (if applicable) metopon->hydrolysis_prod Hydrolysis (pH dependent) photo_prod Photodegradation Products metopon->photo_prod Light Exposure

Caption: Potential degradation pathways of this compound based on related opioids.

References

Technical Support Center: Metopon Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metopon hydrochloride.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic opioid analgesic. It is a derivative of morphine and acts primarily as a potent agonist at the mu (µ)-opioid receptor. Its analgesic effects are mediated through the activation of these receptors in the central nervous system.

Q2: What are the main applications of this compound in research?

This compound is primarily used in pharmacological research to study the opioid system, including:

  • Investigating the mechanisms of opioid analgesia.

  • Characterizing the binding and signaling of mu-opioid receptors.

  • Developing new opioid-based therapeutics with potentially improved side-effect profiles.

Q3: How does the analgesic potency of Metopon compare to morphine?

Metopon is reported to have an analgesic potency approximately three times that of morphine.

Q4: What is the receptor selectivity profile of Metopon?

Metopon exhibits high selectivity for the mu-opioid receptor, with lower affinity for the delta (δ) and kappa (κ) opioid receptors.[1]

II. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, categorized by experimental technique.

A. Solubility and Solution Stability

Problem: Precipitate formation in aqueous buffers (e.g., PBS, Tris-HCl).

  • Possible Cause 1: Low aqueous solubility. this compound, like many organic compounds, may have limited solubility in purely aqueous solutions, especially at higher concentrations.

  • Troubleshooting 1:

    • Sonication: Gently sonicate the solution to aid dissolution.

    • pH Adjustment: Ensure the pH of the buffer is within a range that favors the solubility of the hydrochloride salt (typically slightly acidic). For Tris buffers, be aware that pH is temperature-dependent.[2]

    • Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous buffer. Note that high concentrations of DMSO can affect cellular assays.

  • Possible Cause 2: Temperature effects. Solubility can be temperature-dependent. Concentrated buffer solutions may precipitate when cooled.

  • Troubleshooting 2:

    • Storage Conditions: Store stock solutions at room temperature or as recommended. If refrigerated, allow the solution to return to room temperature and ensure any precipitate has redissolved before use.[3]

Problem: Degradation of this compound in solution.

  • Possible Cause 1: Hydrolysis. The ester or ether linkages in opioid molecules can be susceptible to hydrolysis, especially at extreme pH values.

  • Troubleshooting 1:

    • pH Control: Prepare solutions in buffers with a pH close to neutral (e.g., pH 7.4) for physiological relevance and stability. Avoid highly acidic or basic conditions for prolonged periods.

    • Fresh Preparation: Prepare aqueous solutions fresh for each experiment to minimize degradation.

  • Possible Cause 2: Oxidation. Opioid compounds can be susceptible to oxidation.

  • Troubleshooting 2:

    • Degassed Buffers: For sensitive assays, consider using buffers that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Photodegradation. Exposure to light can induce degradation of photosensitive compounds.

  • Troubleshooting 3:

    • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

B. Receptor Binding Assays

Problem: Low specific binding of radioligand.

  • Possible Cause 1: Inactive receptor preparation. Improperly prepared or stored cell membranes can lead to denatured receptors.

  • Troubleshooting 1:

    • Membrane Preparation: Ensure membrane preparations are performed on ice and include protease inhibitors.

    • Storage: Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degraded radioligand. The radiolabeled ligand used to compete with Metopon may have degraded.

  • Troubleshooting 2:

    • Proper Storage: Store radioligands according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.

    • Check Purity: If possible, check the purity of the radioligand.

  • Possible Cause 3: Suboptimal assay conditions. Incubation time, temperature, or buffer composition may not be optimal.

  • Troubleshooting 3:

    • Time and Temperature: Determine the optimal incubation time and temperature to reach equilibrium.

    • Buffer Composition: Ensure the buffer composition (ions, pH) is appropriate for the receptor-ligand interaction.

Problem: High non-specific binding.

  • Possible Cause 1: Radioligand binding to non-receptor components. The radioligand may be binding to filters, tubes, or other proteins in the membrane preparation.

  • Troubleshooting 1:

    • Filter Pre-treatment: Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.

    • Appropriate Blocker: Use a high concentration of a known, unlabeled ligand to define non-specific binding.

  • Possible Cause 2: Insufficient washing. Inadequate washing of filters can leave unbound radioligand.

  • Troubleshooting 2:

    • Washing Volume and Time: Optimize the volume and duration of the washing steps to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.

C. HPLC Analysis

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary interactions with the column. The analyte may be interacting with active sites on the silica packing material.

  • Troubleshooting 1:

    • Mobile Phase Modifier: Add a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions.

    • pH Adjustment: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.

  • Possible Cause 2: Column overload. Injecting too much sample can lead to peak distortion.

  • Troubleshooting 2:

    • Reduce Injection Volume: Decrease the amount of sample injected onto the column.

Problem: Drifting retention times.

  • Possible Cause 1: Changes in mobile phase composition. Inaccurate mixing or evaporation of a volatile solvent can alter the mobile phase composition over time.

  • Troubleshooting 1:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it well-sealed.

    • Premixing: If using an isocratic method, premix the mobile phase solvents.

  • Possible Cause 2: Column temperature fluctuations. Changes in ambient temperature can affect retention times.

  • Troubleshooting 2:

    • Column Oven: Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Column degradation. The stationary phase of the column can degrade over time.

  • Troubleshooting 3:

    • Guard Column: Use a guard column to protect the analytical column from contaminants.

    • Column Washing: Implement a regular column washing protocol.

III. Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide examples based on available information for Metopon and related opioid compounds. Researchers should determine these values experimentally for their specific assay conditions.

Table 1: Example Mu-Opioid Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)Bmax (fmol/mg protein)RadioligandCell/Tissue PreparationReference
Metopon< 5--[3H]DAMGOBovine striatal membranes[1]
14-Methoxymetopon-0.43314[3H]14-MethoxymetoponRat brain membranes[4]

Table 2: Example Forced Degradation Study Conditions

Stress ConditionReagent/ParameterDurationTemperaturePotential Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°CHydrolysis of ether linkage
Base Hydrolysis0.1 M NaOH24 hours60°CHydrolysis of ether linkage, potential rearrangement
Oxidation3% H2O224 hoursRoom TemperatureN-oxide formation, aromatic hydroxylation
Thermal-48 hours80°CGeneral decomposition
PhotolyticUV light (254 nm)24 hoursRoom TemperaturePhotodegradation products

Note: The potential degradation products are hypothetical and should be confirmed by analytical techniques such as LC-MS.

Table 3: Example HPLC Method Validation Parameters

ParameterSpecificationExample Result
Linearity (r²)≥ 0.9950.999
Rangee.g., 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD)Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.3 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%< 1.5%

IV. Experimental Protocols

A. Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: If preparing a high-concentration stock, dissolve the powder in a minimal amount of sterile DMSO.

  • Aqueous Dilution: For working solutions, dilute the DMSO stock or directly dissolve the powder in the desired sterile aqueous buffer (e.g., PBS or Tris-HCl, pH 7.4).

  • Mixing: Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store stock solutions in amber vials at -20°C for short-term storage. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles and store at -80°C. Prepare fresh aqueous dilutions for each experiment.

B. Mu-Opioid Receptor Competition Binding Assay
  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Radioligand: e.g., [3H]DAMGO (a mu-opioid receptor agonist).

    • Non-specific binding control: A high concentration (e.g., 10 µM) of unlabeled naloxone.

    • Cell membrane preparation expressing mu-opioid receptors.

    • This compound solutions of varying concentrations.

  • Procedure:

    • To a series of tubes, add assay buffer, the cell membrane preparation (e.g., 50-100 µg protein), and the radioligand at a concentration near its Kd.

    • Add increasing concentrations of this compound to the experimental tubes.

    • To the non-specific binding control tubes, add the high concentration of naloxone.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI).

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

V. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_stock Prepare Metopon HCl Stock (DMSO) prep_working Prepare Working Solutions (Buffer) prep_stock->prep_working incubation Incubate with Membranes & Radioligand prep_working->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki signaling_pathway Metopon Metopon HCl MOR Mu-Opioid Receptor Metopon->MOR Gi Gi/o Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition GIRK GIRK Channels Gi->GIRK Activation VGCC Voltage-Gated Ca2+ Channels Gi->VGCC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Analgesia

References

Technical Support Center: Optimizing Metopon Hydrochloride Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Metopon hydrochloride is a potent opioid analgesic that is not widely documented in recent scientific literature for animal research. The information provided here is based on limited available data and general principles of opioid pharmacology in laboratory animals. Researchers must conduct carefully designed dose-finding studies to determine safe and effective dosages for their specific animal models and experimental goals.

This technical support center provides guidance on optimizing this compound dosage for animal studies, addressing common questions and potential challenges researchers may encounter.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended starting dose for this compound in mice? There is very limited recent data on subcutaneous, intraperitoneal, or oral dosing of this compound in mice. A 1995 study reported that an intracerebroventricular (i.c.v.) dose of 2.0 nmol produced 50% antinociception in a warm-water tail-flick assay.[1] Due to the high potency and direct central administration of the i.c.v. route, this dose cannot be directly translated to other routes. It is crucial to initiate pilot studies with very low doses (e.g., in the microgram per kilogram range for systemic administration) and carefully observe the animals for analgesic effects and adverse signs.
Is there any dosage information available for rats? Currently, there is no specific dosage information for this compound in rats available in the reviewed scientific literature. Researchers should start with extremely low doses and perform dose-escalation studies to determine an effective and safe range.
What is the primary mechanism of action for this compound? This compound is a semi-synthetic opioid that acts as a potent µ-opioid receptor agonist. Its analgesic effects are primarily mediated through the activation of these receptors in the central nervous system, which modulates pain perception.
How does the potency of Metopon compare to morphine? Early clinical evaluations suggested that Metopon has a slightly lower tendency to produce nausea and respiratory depression compared to morphine.[2] However, direct preclinical comparisons of analgesic potency with modern standards are scarce. The 1995 study in mice indicated that on a molar basis, Metopon was less potent than morphine when administered intracerebroventricularly.[1]
What are the potential adverse effects to monitor in animals? As with other opioids, potential adverse effects in animals include respiratory depression, sedation, constipation, and behavioral changes such as hyperactivity or pica (in rodents). Close monitoring of respiratory rate, activity levels, and fecal output is essential, especially during initial dose-finding studies.

Troubleshooting Guide

IssuePotential CauseRecommended Action
No observable analgesic effect at the initial dose. The initial dose may be too low.Gradually increase the dose in subsequent cohorts of animals, carefully monitoring for both analgesic effects and any signs of toxicity.
The chosen pain assessment assay may not be sensitive enough.Ensure the selected pain model (e.g., hot plate, tail-flick, von Frey) is appropriate for the type of pain being studied and that baseline responses are stable.
Animals show signs of excessive sedation or respiratory depression. The dose is too high.Immediately reduce the dose for subsequent animals. If severe respiratory depression occurs, an opioid antagonist like naloxone may be required for reversal. Ensure continuous monitoring of vital signs.
Inconsistent results between animals. Variability in drug metabolism between individual animals.Ensure a homogenous animal population (age, weight, sex, and strain). Increase the number of animals per group to account for biological variability.
Improper drug administration technique.Ensure all personnel are properly trained in the chosen route of administration (e.g., subcutaneous, intraperitoneal) to ensure consistent delivery of the intended dose.
Development of tolerance with chronic dosing. A common physiological response to repeated opioid administration.If long-term analgesia is required, consider strategies to mitigate tolerance, such as using the lowest effective dose, intermittent dosing schedules, or co-administration with non-opioid analgesics.

Experimental Protocols

Tail-Flick Test for Assessing Analgesia in Mice

This protocol is a standard method for evaluating the analgesic effects of opioids against thermal pain.

Materials:

  • Tail-flick analgesia meter (with a radiant heat source)

  • Animal restrainer

  • This compound solution of known concentration

  • Sterile saline

  • Syringes and needles for administration

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Gently restrain the mouse, leaving the tail exposed.

    • Place the distal third of the tail on the radiant heat source of the tail-flick meter.

    • Start the timer and the heat source.

    • Record the latency (in seconds) for the mouse to flick its tail away from the heat.

    • To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the mouse does not respond by the cut-off time, remove the tail and record the latency as the cut-off time.

    • Perform two to three baseline measurements for each mouse, with at least a 5-minute interval between measurements, and calculate the average baseline latency.

  • Drug Administration:

    • Administer this compound or vehicle (sterile saline) via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency as described in the baseline measurement step.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Data Presentation

Table 1: Example Data Structure for a Dose-Response Study of this compound in the Mouse Tail-Flick Test

Dose (mg/kg, SC)NBaseline Latency (s) (Mean ± SEM)Peak %MPE (Mean ± SEM)Time to Peak Effect (min)
Vehicle (Saline)82.5 ± 0.25.2 ± 1.5-
0.182.4 ± 0.325.6 ± 4.130
0.382.6 ± 0.252.3 ± 6.830
1.082.5 ± 0.185.1 ± 5.930

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data.

Visualizations

Metopon_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Metopon Metopon hydrochloride MOR µ-Opioid Receptor Metopon->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Glutamate, Substance P Pain_Signal Pain Signal Propagation Neurotransmitter->Pain_Signal Reduced Transmission

Caption: Signaling pathway of this compound at the µ-opioid receptor.

Experimental_Workflow cluster_setup Phase 1: Preparation and Baseline cluster_dosing Phase 2: Dose Administration cluster_assessment Phase 3: Post-Dosing Assessment cluster_analysis Phase 4: Data Analysis and Optimization A1 Animal Acclimation (e.g., 30-60 min) A2 Determine Baseline Pain Threshold (e.g., Tail-flick, Hot plate) A1->A2 B1 Randomize Animals into Dose Groups (Vehicle, Low, Mid, High) A2->B1 B2 Administer Metopon HCl via Chosen Route (SC, IP, PO) B1->B2 C1 Measure Analgesic Effect at Multiple Time Points B2->C1 C2 Monitor for Adverse Effects (Sedation, Respiration, Behavior) D1 Calculate %MPE or Change from Baseline C2->D1 D2 Construct Dose-Response Curve D1->D2 D3 Determine Optimal Dose (Efficacy vs. Side Effects) D2->D3

Caption: Experimental workflow for determining the optimal dose of this compound.

References

Technical Support Center: Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metopon hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming the low potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a semi-synthetic opioid analgesic, chemically known as 5-methylhydromorphone hydrochloride.[1][2] It is a derivative of hydromorphone and was first synthesized in 1929.[2][3] Metopon's primary mechanism of action is as a potent agonist for the µ-opioid receptors (MOR) in the central nervous system.[3][4]

Upon binding to presynaptic µ-opioid receptors, Metopon initiates a G-protein-mediated signaling cascade. This activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. The subsequent decrease in calcium influx and hyperpolarization of the neuronal membrane reduces the release of excitatory neurotransmitters, such as glutamate and Substance P, thereby dampening the transmission of pain signals.[3]

Metopon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Metopon Metopon HCl MOR µ-Opioid Receptor (MOR) Metopon->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Vesicle Neurotransmitter Vesicle (Glutamate, Substance P) Ca_channel->Vesicle Triggers release K_channel->MOR Hyperpolarizes membrane Neurotransmitter Neurotransmitters Vesicle->Neurotransmitter Releases Postsynaptic_Receptor Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Initiates

Caption: Signaling pathway of this compound at the µ-opioid receptor.

Q2: Why is this compound considered to have low potency?

While Metopon binds to µ-opioid receptors with high affinity, its analgesic potency is considered lower than other opioids, and it has poor oral bioavailability.[1][2] For instance, in animal models, the intracerebroventricular (i.c.v.) dose of Metopon required to produce 50% antinociception was higher than that of morphine.[4] This means a larger dose of Metopon is needed to achieve the same level of pain relief as morphine when administered directly to the central nervous system.[4]

Q3: What are the primary challenges when working with this compound?

The main challenges for researchers working with this compound are:

  • Low Potency: Requires higher concentrations to achieve desired analgesic effects compared to other opioids.[2][4]

  • Poor Oral Bioavailability: Limits its effectiveness when administered orally, necessitating alternative routes of administration or formulation strategies.[1][2]

  • Controlled Substance: Metopon is a Schedule II controlled substance, which means its acquisition, storage, and use are strictly regulated.[5]

Troubleshooting Guide: Overcoming Low Potency

This guide provides strategies to address the issue of low potency in your experiments involving this compound.

Issue: Observed analgesic effect is lower than expected.

Potential Cause 1: Suboptimal Drug Delivery and Formulation Metopon's inherent low oral bioavailability can significantly reduce its in vivo efficacy.[1][2]

Solution:

  • Formulation Enhancement: Employ strategies to improve solubility and absorption. This can include the use of lipid-based delivery systems, amorphous solid dispersions, or nanoparticle formulations.[6][7]

  • Alternative Routes of Administration: Consider parenteral (e.g., intravenous, subcutaneous) or transdermal administration to bypass first-pass metabolism and improve systemic availability.[8][9]

Potential Cause 2: Intrinsic Potency of the Molecule The chemical structure of Metopon itself dictates its interaction with the µ-opioid receptor and its subsequent analgesic effect.

Solution:

  • Structural Modification (Analog Synthesis): Synthesize and evaluate Metopon analogs with targeted molecular modifications. For example, the addition of a methoxy group at the 14-position (14-methoxymetopon) has been shown to increase analgesic potency by approximately 500-fold compared to morphine.[10]

  • Prodrug Approach: Design a prodrug of Metopon that is metabolized in vivo to the active form. This can improve pharmacokinetic properties such as absorption and targeted delivery.[11][12][13]

Issue: Difficulty in achieving a dose-dependent response.

Potential Cause: Receptor Saturation or Tolerance Prolonged or high-dose administration of opioids can lead to the development of tolerance, diminishing the analgesic effect over time.[14]

Solution:

  • Opioid Rotation: In longer-term studies, consider switching to a different opioid to overcome tolerance.[14]

  • Combination Therapy: Co-administer Metopon with a non-opioid analgesic or an adjuvant medication. For example, combining opioids with NMDA receptor antagonists or CB1 receptor agonists has been shown to enhance analgesic effects.[15][16] This may allow for a lower dose of Metopon to be used, potentially delaying the onset of tolerance.[17]

Data Summary Tables

Table 1: Comparative Receptor Binding Affinity

CompoundReceptorIC50 (nM)Reference
Metoponµ-opioid< 5[4]
Morphineµ-opioidNot specified[4]
14-Methoxymetoponµ-opioid0.43 (Ki)[18]

Table 2: Comparative Analgesic Potency (Mouse Tail-Flick Assay)

CompoundRoute of AdministrationED50 (nmol)Reference
Metoponi.c.v.2.0[4]
Morphinei.c.v.0.83[4]

Key Experimental Protocols

Protocol 1: In Vitro µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound or its analogs to the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from bovine striatal tissue or cells expressing the µ-opioid receptor.

  • Competition Binding Assay: Incubate the membrane preparation with a radiolabeled µ-opioid receptor-selective ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (Metopon or analog).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: In Vivo Analgesic Potency Assessment (Mouse Warm-Water Tail-Flick Assay)

Objective: To evaluate the antinociceptive (analgesic) effect of this compound or its analogs.

Methodology:

  • Animal Model: Use male Swiss-Webster mice or another appropriate rodent model.

  • Drug Administration: Administer the test compound via the desired route (e.g., intracerebroventricular, intravenous, oral).

  • Nociceptive Testing: At predetermined time points after drug administration, immerse the distal portion of the mouse's tail in a warm water bath (e.g., 55°C).

  • Latency Measurement: Record the time it takes for the mouse to flick its tail out of the water (tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

  • Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE). Plot the %MPE against the dose of the test compound to determine the ED50 value (the dose that produces 50% of the maximum analgesic effect).

Visualizations

Overcoming_Low_Potency cluster_main Strategies to Overcome Low Potency of Metopon HCl cluster_structural Structural Approaches cluster_formulation Delivery Approaches cluster_combination Pharmacological Approaches Start Low Potency of Metopon HCl Structural_Mod Structural Modification Start->Structural_Mod Formulation Formulation Strategies Start->Formulation Combination Combination Therapy Start->Combination Analog Analog Synthesis (e.g., 14-methoxymetopon) Structural_Mod->Analog Prodrug Prodrug Design Structural_Mod->Prodrug Lipid_Delivery Lipid-Based Systems Formulation->Lipid_Delivery Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles Alt_Routes Alternative Administration Routes (e.g., IV, SC) Formulation->Alt_Routes Non_Opioid Co-administration with Non-Opioid Analgesics Combination->Non_Opioid Adjuvant Co-administration with Adjuvants (e.g., NMDA antagonists) Combination->Adjuvant End Enhanced Potency and Therapeutic Efficacy Analog->End Prodrug->End Lipid_Delivery->End Nanoparticles->End Alt_Routes->End Non_Opioid->End Adjuvant->End

Caption: Strategies to overcome the low potency of this compound.

Experimental_Workflow cluster_workflow Workflow for Potency Assessment of a New Metopon Analog Start Synthesize New Metopon Analog In_Vitro In Vitro Testing Start->In_Vitro Binding_Assay Receptor Binding Assay (Determine IC50) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS binding) In_Vitro->Functional_Assay In_Vivo In Vivo Testing Binding_Assay->In_Vivo Functional_Assay->In_Vivo Analgesia_Assay Analgesic Potency Assay (e.g., Tail-Flick, Hot Plate) In_Vivo->Analgesia_Assay PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vivo->PK_PD Data_Analysis Data Analysis and Comparison to Metopon Analgesia_Assay->Data_Analysis PK_PD->Data_Analysis Conclusion Conclusion on Potency Enhancement Data_Analysis->Conclusion

References

Technical Support Center: Metopon Hydrochloride Tail-Flick Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in the tail-flick assay when using Metopon hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in the context of pain research?

This compound is a semi-synthetic opioid analgesic. Its primary mechanism of action is as a potent agonist for the µ-opioid receptor (MOR).[1] Binding of Metopon to MORs initiates a G-protein-mediated signaling cascade that leads to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[1] This cascade ultimately reduces the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals in the pain pathways of the central nervous system, thereby dampening the transmission of pain signals.[1]

Q2: What is the tail-flick assay and what does it measure?

The tail-flick assay is a common method used in pain research to assess the analgesic efficacy of drugs.[2][3][4] It measures the latency, or the time it takes for an animal, typically a mouse or rat, to withdraw its tail from a source of thermal stimulus, such as radiant heat or warm water.[2][3][4] An increase in the tail-flick latency after administration of a substance like this compound indicates an analgesic effect.[5]

Q3: What are the most common sources of variability in the tail-flick assay?

Variability in the tail-flick assay can arise from several factors, which can be broadly categorized as animal-related, procedural, and environmental. Key sources include the species and strain of the animal, its sex, and individual differences in pain sensitivity.[4][6] Procedural factors such as the method of heat application (radiant heat vs. water immersion), the intensity and location of the heat stimulus on the tail, and animal handling and restraint techniques can also significantly impact results.[1] Environmental conditions, particularly the ambient temperature which can affect the animal's tail skin temperature, are a critical source of variability.[4][7]

Q4: How does the location of the heat stimulus on the tail affect the results?

The specific location on the tail where the heat is applied can profoundly affect the measurement of analgesia and the development of tolerance. Studies with morphine have shown that the distal portion of the tail is more sensitive to its analgesic effects compared to more proximal sections. This means that applying the heat stimulus to the tip of the tail may result in longer latencies and a slower development of tolerance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound tail-flick assay.

Issue Potential Cause(s) Recommended Solution(s)
High variability in baseline tail-flick latencies 1. Inconsistent animal handling and restraint. 2. Variation in tail skin temperature.[4] 3. Inconsistent placement of the heat source on the tail.1. Ensure all animals are habituated to the restraint device for a consistent period before testing.[2][3] 2. Acclimatize animals to the testing room for at least 30 minutes before the experiment. Monitor and maintain a consistent ambient temperature. 3. Mark the precise location on the tail (e.g., 3 cm from the tip) where the heat stimulus will be applied for all animals.[2][3]
No significant increase in tail-flick latency after this compound administration 1. Incorrect dosage of this compound. 2. Improper administration of the drug. 3. The animal strain may be less sensitive to opioids.[4]1. Perform a dose-response study to determine the optimal effective dose (ED50) for the specific animal strain being used. 2. Ensure proper training of personnel on the administration technique (e.g., subcutaneous, intraperitoneal) to ensure consistent delivery of the drug. 3. Review literature for the known opioid sensitivity of the chosen animal strain. Consider using a different strain if necessary.
Unusually short or long tail-flick latencies across all groups 1. The intensity of the heat source is too high or too low. 2. The cut-off time is set inappropriately.1. Adjust the intensity of the radiant heat source or the temperature of the water bath to achieve baseline latencies in the range of 2-4 seconds for untreated animals. 2. Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage and to avoid artificially truncating the data for animals with a strong analgesic response.[8]
Animals appear stressed or agitated during the procedure 1. Improper restraint technique. 2. Excessive noise or activity in the testing environment.1. Use an appropriately sized restrainer that holds the animal securely without causing distress. 2. Conduct the experiments in a quiet and isolated room to minimize external disturbances.

Data Presentation

Factors Contributing to Variability in the Tail-Flick Assay
Factor Description of Effect on Tail-Flick Latency Reference(s)
Animal Strain and Species Different strains and species of rodents can exhibit varying baseline pain sensitivity and responsiveness to opioid analgesics.[1][4]
Sex Sex differences in pain perception and analgesic response have been reported, with females sometimes showing different sensitivities than males.
Tail Skin Temperature There is a significant negative correlation between tail skin temperature and tail-flick latency. Higher skin temperature leads to shorter latencies.[4][7]
Heat Stimulus Intensity Higher heat intensity will result in shorter tail-flick latencies.[4]
Location of Heat Stimulus The distal part of the tail is generally more sensitive to the analgesic effects of opioids compared to the proximal part.
Animal Handling and Habituation Improper handling can induce stress, which may alter pain perception. Habituation to the restraint and procedure is crucial for stable baseline readings.[1][2][3]
Analgesic Potency of Opioids in the Tail-Flick Assay
Compound Animal Model Route of Administration ED50 (mg/kg) Reference(s)
Morphine RatSubcutaneous~3.0 - 5.0
This compound Not AvailableNot AvailableNot Available

Note: A specific ED50 value for this compound in the tail-flick assay was not found in the reviewed literature. However, as a potent µ-opioid agonist, its analgesic effect is expected to be dose-dependent.

Experimental Protocols

Detailed Protocol for the Radiant Heat Tail-Flick Assay in Rats

1. Animal Preparation and Acclimation:

  • House male Sprague-Dawley rats (200-250g) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
  • Provide ad libitum access to food and water.
  • On the day of the experiment, transfer the rats to the testing room and allow them to acclimate for at least 30 minutes before starting the procedure.

2. Habituation to the Apparatus:

  • Gently place each rat into the restrainer of the tail-flick apparatus for 2-3 brief periods on the day before the experiment to minimize stress during testing.[2][3]

3. Baseline Latency Measurement:

  • Place the rat in the restrainer, allowing its tail to be positioned over the radiant heat source.
  • Mark a specific location on the tail (e.g., 3 cm from the tip) for consistent placement of the heat beam.[2][3]
  • Activate the radiant heat source. The timer will start automatically.
  • The timer will stop when the rat flicks its tail out of the path of the heat beam. Record this latency.
  • If the rat does not flick its tail within a pre-determined cut-off time (e.g., 15 seconds), terminate the stimulus to prevent tissue damage and record the latency as the cut-off time.
  • Perform three baseline measurements for each rat with an inter-trial interval of at least 5 minutes to avoid sensitization. The average of these three readings will serve as the baseline latency.

4. Drug Administration:

  • Administer this compound or the vehicle control via the desired route (e.g., subcutaneous injection).

5. Post-Treatment Latency Measurement:

  • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail-flick latency measurement as described in step 3.

6. Data Analysis:

  • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect.

Mandatory Visualizations

Metopon_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Metopon Metopon hydrochloride MOR µ-Opioid Receptor (MOR) Metopon->MOR Binds to G_protein G-protein (Gi/Go) MOR->G_protein Activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Vesicle Vesicle with Neurotransmitters Ca_channel->Vesicle Triggers Fusion K_channel->MOR Hyperpolarizes Membrane Released_NT Reduced Neurotransmitter Release Vesicle->Released_NT Leads to Neurotransmitters Glutamate, Substance P

Caption: Signaling pathway of this compound at the presynaptic neuron.

Tail_Flick_Workflow start Start acclimation Animal Acclimation (≥30 min) start->acclimation habituation Habituation to Restrainer acclimation->habituation baseline Measure Baseline Tail-Flick Latency (x3) habituation->baseline drug_admin Administer Metopon HCl or Vehicle baseline->drug_admin wait Wait for Pre-determined Time drug_admin->wait post_treatment Measure Post-Treatment Tail-Flick Latency wait->post_treatment data_analysis Data Analysis (%MPE Calculation) post_treatment->data_analysis end End data_analysis->end Troubleshooting_Tree start High Variability in Results? baseline_var Is the variability in the baseline readings? start->baseline_var Yes drug_effect_var Is the variability in the drug effect? start->drug_effect_var No check_handling Review Animal Handling & Habituation Protocol baseline_var->check_handling Yes check_temp Verify Consistent Ambient & Tail Temperature baseline_var->check_temp Yes check_stimulus Ensure Consistent Stimulus Placement & Intensity baseline_var->check_stimulus Yes check_dose Verify Drug Dosage & Administration Technique drug_effect_var->check_dose Yes check_strain Consider Animal Strain Sensitivity to Opioids drug_effect_var->check_strain Yes solution Problem Resolved check_handling->solution check_temp->solution check_stimulus->solution check_dose->solution no_solution Consult Senior Researcher or Statistician check_strain->no_solution

References

Technical Support Center: Metopon Hydrochloride Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential cross-reactivity in immunoassays for Metopon hydrochloride. Given the limited availability of specific cross-reactivity data for this compound in commercial immunoassays, this guide focuses on the general principles of opioid immunoassay cross-reactivity, drawing parallels with structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: We are using a general opiate immunoassay. Will it detect this compound?

A1: It is highly probable that a general opiate immunoassay will show some degree of cross-reactivity to this compound, but the extent is uncertain and likely variable between different manufacturers' assays. Opiate immunoassays are typically designed to detect morphine and codeine.[1] Metopon, being a semi-synthetic derivative of hydromorphone, shares a core structure with these opiates. However, variations in antibody specificity mean that detection is not guaranteed and the sensitivity is likely to be different from that for morphine.[2] It is crucial to perform in-house validation to determine the specific cross-reactivity and sensitivity of your assay for Metopon.

Q2: We are not detecting Metopon in our samples, even though we know it is present. What could be the cause?

A2: This is a potential scenario and can be attributed to several factors:

  • Low Cross-Reactivity: The antibody used in your specific immunoassay may have low affinity for Metopon, leading to a false-negative result.[1]

  • Insufficient Concentration: The concentration of Metopon in the sample may be below the detection limit of the assay, especially if the assay has poor cross-reactivity with it.

  • Assay Specificity: If you are using a specific immunoassay for another opioid (e.g., an oxycodone-specific assay), it is unlikely to detect Metopon due to structural differences.

Q3: Can a positive result in our opiate immunoassay be definitively attributed to Metopon?

A3: No. A positive result from an immunoassay is considered presumptive.[3] Due to cross-reactivity, other structurally related opioids (e.g., morphine, hydromorphone, codeine) could be the cause of the positive result.[4] Confirmatory testing using a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential to identify the specific compound and its concentration.[1]

Q4: Are there any known cross-reactants that could interfere with the detection of Metopon?

A4: While specific data for Metopon is lacking, general opiate immunoassays are known to cross-react with a variety of structurally related compounds. These can include other semi-synthetic and synthetic opioids.[2] It is also possible for structurally unrelated compounds to cause interference.[4] Without specific testing of Metopon in your chosen assay, it is difficult to provide a definitive list of cross-reactants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or weak signal for Metopon standards Low cross-reactivity of the antibody with Metopon.Determine the percentage cross-reactivity by running a dose-response curve of Metopon and comparing it to the standard calibrator (e.g., morphine). Consider sourcing an immunoassay with better cross-reactivity if available, or switch to a confirmatory method like LC-MS/MS.
Metopon concentration is below the assay's limit of detection (LOD).Concentrate the sample if possible, or use a more sensitive analytical method.
High background signal Non-specific binding of antibodies.Optimize blocking steps in your assay protocol. Ensure high-quality reagents and clean handling procedures.
Contaminated buffers or reagents.Prepare fresh buffers and reagents.
Inconsistent results between runs Pipetting errors or improper mixing of reagents.Ensure proper training on pipetting techniques and vortexing of reagents before use.
Variation in incubation times or temperatures.Strictly adhere to the protocol's specified incubation times and temperatures.
Positive result in a known negative sample Cross-reactivity with an interfering substance.Identify all substances present in the sample. Perform a cross-reactivity study with suspected interfering compounds. Use a confirmatory method (GC-MS or LC-MS/MS) to verify the result.

Cross-Reactivity Data for Structurally Similar Opioids

Compound Immunoassay Type Reported Cross-Reactivity (%) Notes
Hydromorphone General Opiate Immunoassay20-50% at a 300 ng/mL morphine cutoff[1]Detection can be variable and may lead to a shortened detection window.
Oxycodone General Opiate ImmunoassayVery low; may require 5 to over 50 times the concentration of morphine for a positive result.[1][2]Specific oxycodone immunoassays are recommended for reliable detection.
Hydrocodone General Opiate ImmunoassayVariable, but generally better than oxycodone.
Codeine General Opiate ImmunoassayHigh cross-reactivity.[2]

Disclaimer: This table is for illustrative purposes only. The actual cross-reactivity will depend on the specific immunoassay used. Always refer to the manufacturer's package insert and perform in-house validation.

Experimental Protocols

Protocol for Determining Percent Cross-Reactivity of this compound

This protocol outlines a general procedure to determine the cross-reactivity of this compound in a competitive immunoassay format.

Objective: To calculate the percentage cross-reactivity of this compound relative to the primary calibrator (e.g., morphine).

Materials:

  • Your chosen opiate immunoassay kit (including antibody, enzyme-conjugate, substrate, and calibrators).

  • This compound standard of known purity.

  • Drug-free urine or appropriate buffer matrix.

  • Microplate reader.

  • Precision pipettes and tips.

Procedure:

  • Prepare a standard curve for the primary calibrator (e.g., Morphine):

    • Follow the immunoassay kit's instructions to prepare a series of dilutions of the primary calibrator in the drug-free matrix.

    • A typical range might be from 0 ng/mL to 1000 ng/mL.

    • Run these calibrators in the immunoassay and record the absorbance or signal at each concentration.

    • Plot the signal versus the logarithm of the concentration and determine the 50% binding (B/B0) concentration (IC50) for the primary calibrator.

  • Prepare a standard curve for this compound:

    • Prepare a stock solution of this compound in the appropriate solvent and then dilute it in the same drug-free matrix used for the primary calibrator.

    • Create a series of dilutions covering a broad concentration range. You may need to adjust this range based on initial results.

    • Run these Metopon dilutions in the immunoassay and record the signal at each concentration.

    • Plot the signal versus the logarithm of the Metopon concentration and determine the IC50 for Metopon.

  • Calculate the Percent Cross-Reactivity:

    • Use the following formula:

Interpretation: A higher percentage indicates greater cross-reactivity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_cal Prepare Primary Calibrator (e.g., Morphine) Dilutions run_cal Run Immunoassay with Primary Calibrator prep_cal->run_cal prep_met Prepare Metopon HCl Dilutions run_met Run Immunoassay with Metopon HCl prep_met->run_met plot_cal Plot Standard Curve (Primary Calibrator) run_cal->plot_cal plot_met Plot Dose-Response Curve (Metopon HCl) run_met->plot_met calc_ic50_cal Determine IC50 (Primary Calibrator) plot_cal->calc_ic50_cal calc_ic50_met Determine IC50 (Metopon HCl) plot_met->calc_ic50_met calc_cross Calculate % Cross-Reactivity calc_ic50_cal->calc_cross calc_ic50_met->calc_cross

Caption: Workflow for Determining Cross-Reactivity.

Troubleshooting_Logic start Unexpected Immunoassay Result (e.g., False Negative for Metopon) q1 Is the Metopon concentration known to be above the assay's expected detection limit? start->q1 a1_yes Potential Low Cross-Reactivity q1->a1_yes Yes a1_no Concentration may be too low. Consider sample concentration or a more sensitive method. q1->a1_no No action1 Perform Cross-Reactivity Study (see experimental protocol) a1_yes->action1 q2 Is cross-reactivity confirmed to be low? action1->q2 a2_yes Use a different assay with better cross-reactivity or switch to a confirmatory method (LC-MS/MS). q2->a2_yes Yes a2_no Investigate other factors: - Reagent integrity - Procedural errors - Matrix effects q2->a2_no No

References

Validation & Comparative

A Comparative Analysis of the Side Effects of Metopon Hydrochloride and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic first synthesized in 1929, has been noted in historical literature for its potential to offer a more favorable side effect profile compared to morphine, the archetypal opioid agonist. This guide provides a comparative analysis of the side effects of this compound and morphine, drawing upon available preclinical and clinical data. While modern, direct comparative studies are limited, this document synthesizes historical findings and contemporary understanding of opioid pharmacology to offer a comprehensive overview for research and drug development professionals.

Data Summary of Side Effect Profiles

Quantitative data directly comparing the side effect profiles of this compound and morphine is scarce in modern literature. The most significant data originates from early clinical evaluations. While precise, large-scale, double-blind, randomized controlled trials are not available, historical reports suggest a reduced incidence of certain adverse effects with Metopon.

Side EffectThis compoundMorphineNotes
Nausea Lower incidence reported in early clinical use.[1]A common side effect, with a reported incidence of around 25% in some patient populations.[2]The difference in incidence has not been quantified in modern comparative trials.
Vomiting Suggested to be less frequent than with morphine.Often accompanies nausea as a common adverse effect.Quantitative comparison is lacking.
Respiratory Depression Described as having a slightly lower tendency to produce this effect compared to morphine.[1]A serious and potentially fatal side effect, particularly at higher doses.The therapeutic window concerning respiratory depression for Metopon relative to morphine requires further investigation.
Sedation Generally reported to be less sedating than morphine.A common dose-dependent side effect.This could be advantageous in ambulatory patients or those requiring a higher level of alertness.
Itching (Pruritus) Similar to other opiates.[3]A known side effect, often mediated by histamine release or central mechanisms.The relative incidence and severity are not well-documented in comparative studies.
Constipation Expected, as with other opioids.A very common and often persistent side effect.No quantitative data is available to compare the constipating effects directly.

Experimental Protocols

To facilitate future comparative research, this section outlines standardized preclinical methodologies for assessing key opioid-induced side effects.

Respiratory Depression Assessment

Methodology: Whole-Body Plethysmography (WBP)

This non-invasive method is used to monitor respiratory parameters in conscious, unrestrained animal models (e.g., rats, mice).

  • Acclimation: Animals are individually placed in the plethysmography chambers and allowed to acclimate for a set period (e.g., 30-60 minutes) to minimize stress-induced respiratory changes.

  • Baseline Recording: Following acclimation, baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded for a defined duration.

  • Drug Administration: Animals are administered either this compound, morphine, or a vehicle control at equianalgesic doses via a specified route (e.g., subcutaneous, intraperitoneal).

  • Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded for a predetermined period (e.g., 2-4 hours) to assess the onset, magnitude, and duration of any respiratory depression.

  • Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from baseline are calculated and compared between treatment groups. Statistical analysis is performed to determine significant differences.

Nausea and Vomiting Assessment

Methodology: Pica Model in Rats

Since rodents do not vomit, the pica model, which measures the consumption of non-nutritive substances like kaolin, is used as an indicator of nausea.

  • Acclimation and Baseline: Rats are housed individually with free access to food, water, and a pre-weighed amount of kaolin for several days to establish baseline kaolin intake.

  • Drug Administration: On the test day, animals are administered this compound, morphine, or a vehicle control.

  • Measurement of Kaolin Intake: The amount of kaolin consumed over a specific period (e.g., 24 hours) post-drug administration is measured.

  • Data Analysis: The change in kaolin intake from baseline is calculated for each group. A significant increase in kaolin consumption is indicative of a nausea-like state. Comparisons are made between the different treatment groups.

Signaling Pathways

Both this compound and morphine exert their primary effects, including side effects, through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The downstream signaling cascades are complex and can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

Mu-Opioid Receptor Signaling

Opioid Opioid Agonist (Metopon or Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Side_Effects_G Side Effects (e.g., Respiratory Depression) G_protein->Side_Effects_G cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization MAPK MAPK Pathway beta_arrestin->MAPK Side_Effects_beta Side Effects (e.g., Respiratory Depression, Tolerance) beta_arrestin->Side_Effects_beta

Caption: Mu-opioid receptor signaling cascade.

Upon binding of an opioid agonist, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It also causes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization and reduced neurotransmitter release contribute to both the analgesic effects and side effects like respiratory depression.

Simultaneously, agonist binding can lead to the phosphorylation of the MOR and the recruitment of β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is also thought to contribute to some of the adverse effects of opioids, including respiratory depression and the development of tolerance. The concept of "biased agonism," where a ligand preferentially activates either the G-protein or β-arrestin pathway, is an active area of research for developing safer opioids.

Experimental Workflow for Side Effect Comparison

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation Animal_Models Animal Models (e.g., Rats, Mice) Dose_Selection Equianalgesic Dose Determination Animal_Models->Dose_Selection Resp_Dep Respiratory Depression (Whole-Body Plethysmography) Dose_Selection->Resp_Dep Nausea Nausea/Vomiting (Pica Model) Dose_Selection->Nausea Data_Analysis_Pre Data Analysis & Comparison Resp_Dep->Data_Analysis_Pre Nausea->Data_Analysis_Pre Phase_I Phase I Clinical Trial (Safety & Tolerability) Data_Analysis_Pre->Phase_I Informs Dose_Escalation Dose Escalation Studies Phase_I->Dose_Escalation Side_Effect_Monitoring Adverse Event Monitoring (Incidence, Severity) Dose_Escalation->Side_Effect_Monitoring Data_Analysis_Clin Data Analysis & Comparison Side_Effect_Monitoring->Data_Analysis_Clin

Caption: Workflow for comparing opioid side effects.

Conclusion

References

A Comparative Analysis of Metopon Hydrochloride and Other Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metopon hydrochloride, a semi-synthetic opioid analgesic, presents a unique profile when compared to other commonly used opioids. This guide provides a detailed comparison of its efficacy, supported by available preclinical and clinical data, to aid in research and drug development.

Executive Summary

Metopon (5-methylhydromorphone hydrochloride) is a µ-opioid receptor agonist.[1] Historically, it has been noted for certain advantageous properties over morphine, such as reduced sedation and a potentially lower addiction liability. However, comprehensive modern comparative studies are limited. This document synthesizes the available data to provide a comparative overview of Metopon against other clinically relevant opioids.

Comparative Efficacy Data

Quantitative data on the analgesic efficacy of this compound is primarily derived from preclinical studies. The following tables summarize the available data on its potency relative to other opioids.

Table 1: Preclinical Analgesic Potency (ED50) of this compound vs. Morphine

OpioidTestSpeciesRoute of AdministrationED50 (nmol)Source
This compound Tail-flickMouseIntracerebroventricular (i.c.v.)2.0[2]
Morphine sulfate Tail-flickMouseIntracerebroventricular (i.c.v.)0.83[2]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Table 2: Approximate Equianalgesic Potencies of Various Opioids Relative to Parenteral Morphine

OpioidApproximate Equianalgesic Dose to 10 mg Parenteral Morphine
Morphine (oral) 30 mg
Hydromorphone (parenteral) 1.5 mg
Hydromorphone (oral) 7.5 mg
Fentanyl (parenteral) 0.1 mg (100 µg)

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the preclinical evaluation of opioid analgesics.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[3][4][5][6]

Objective: To evaluate the analgesic effect of a substance by measuring the latency of a rodent's response to a thermal stimulus.

Apparatus: A heated plate with a controllable and uniform surface temperature, enclosed by a transparent cylinder to confine the animal.

Procedure:

  • Acclimatization: Animals are habituated to the testing room and apparatus for a set period before the experiment to minimize stress-induced analgesia.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (e.g., this compound) or a control (vehicle or a reference opioid like morphine) is administered via the desired route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time points after drug administration, the animal is again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values can then be determined from dose-response curves.

G cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis A Acclimatize Animal to Environment B Determine Baseline Response Latency A->B C Administer Test Compound or Control B->C D Measure Post-Treatment Response Latency C->D E Calculate %MPE and Determine ED50 D->E

Experimental workflow for the hot plate test.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic properties of drugs by measuring the latency of a rodent's tail withdrawal from a thermal stimulus.[7][8][9]

Objective: To determine the analgesic effect of a substance by measuring the time it takes for an animal to withdraw its tail from a heat source.

Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Acclimatization: Rodents are gently restrained, often in a specialized holder, and allowed to acclimate.

  • Baseline Latency: The tail is positioned in the path of the light beam, and the time taken for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is pre-set to avoid tissue damage.

  • Drug Administration: The test substance or control is administered.

  • Post-treatment Latency: The tail-flick latency is measured again at various time points after drug administration.

  • Data Analysis: Similar to the hot plate test, the %MPE is calculated, and dose-response curves are generated to determine the ED50.

G cluster_setup Setup cluster_measurement Measurement cluster_intervention Intervention cluster_analysis Analysis A Restrain Animal B Position Tail in Apparatus A->B C Apply Thermal Stimulus B->C D Record Tail-Flick Latency C->D E Administer Drug D->E Baseline F Analyze Data (%MPE, ED50) D->F E->C Post-treatment

Workflow for the tail-flick analgesic assay.

Signaling Pathway

This compound, like other opioids, primarily exerts its analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[10][11][12][13]

Mechanism of Action:

  • Agonist Binding: Metopon binds to and activates the µ-opioid receptor on the neuronal cell membrane.

  • G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/o). The G-protein releases its GDP and binds GTP, causing the dissociation of the Gα and Gβγ subunits.

  • Downstream Effects:

    • The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release (e.g., glutamate, substance P). It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuron and decreased neuronal excitability.

  • Analgesia: The culmination of these events is a reduction in the transmission of nociceptive signals, resulting in analgesia.

G Metopon Metopon HCl MOR µ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_Protein Gi/o Protein (GDP-bound) MOR->G_Protein Activates G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange G_alpha Gα-GTP G_Protein_Active->G_alpha G_betagamma Gβγ G_Protein_Active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel N-type Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Analgesia Analgesia K_Efflux->Analgesia Neurotransmitter->Analgesia

µ-Opioid receptor signaling pathway.

Conclusion

This compound is a potent µ-opioid receptor agonist with demonstrated analgesic efficacy in preclinical models. The limited available data suggests it is a potent analgesic, although perhaps less so than morphine when administered centrally. Its historical reputation for a favorable side effect profile warrants further investigation with modern research methodologies. This guide provides a foundational comparison based on the current scientific literature to inform further research and development in the field of opioid analgesics. The scarcity of direct comparative studies with other modern opioids like hydromorphone and fentanyl highlights a significant knowledge gap and an opportunity for future research.

References

Validating Metopon Hydrochloride's µ-Opioid Receptor Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metopon hydrochloride's performance as a µ-opioid receptor (µOR) agonist against other well-established opioids. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers in pharmacology and drug development.

Comparative Analysis of µ-Opioid Receptor Agonists

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesic and other physiological effects.[1][2] The efficacy and potency of an agonist are critical parameters in determining its therapeutic potential. Below is a summary of quantitative data for Metopon and other common µ-opioid receptor agonists.

Table 1: µ-Opioid Receptor Binding Affinity

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from competitive binding assays, indicates how strongly a ligand binds to the receptor. A lower value signifies a higher affinity.

CompoundKᵢ (nM)IC₅₀ (nM)RadioligandTissue/Cell LineReference
Metopon Derivative (14-methoxymetopon) 0.43-[³H]14-methoxymetoponRat brain membranes[3]
Metopon -< 5[³H]DAMGOBovine striatal membranes[4]
Morphine 1.17-Not SpecifiedRecombinant human MOR[1]
1.2-³H-DAMGORat brain homogenates[5]
Fentanyl 1.35-Not SpecifiedRecombinant human MOR[1]
Buprenorphine 0.2-Not SpecifiedLiving cells[6]
Methadone 7.5 ((R)-enantiomer)-[³H]DAMGORat brain tissue[7]
DAMGO (reference agonist) ~2.9-[³H]diprenorphineInsect cells expressing MOR[8][9]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: µ-Opioid Receptor Functional Activity

Functional assays measure the biological response following receptor binding. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy relative to a standard full agonist like DAMGO.

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Assay TypeTissue/Cell LineReference
Metopon Derivative (14-methoxymetopon) 70.9Not Specified[³⁵S]GTPγS bindingRat brain membranes[3]
Morphine 110.583.9[³⁵S]GTPγS bindinghMOR-CHO cells[10]
Fentanyl 1.7~105-108cAMP assayNot Specified[2][11]
Buprenorphine 0.02Partial AgonistcAMP assayNot Specified[11]
Methadone 67.7Full AgonistCa²⁺ fluxHEK-293 cells[12]
DAMGO (reference agonist) 36100[³⁵S]GTPγS bindingInsect cells expressing MOR[8][9]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize µ-opioid receptor agonists.

Radioligand Displacement Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

  • Membrane Preparation : Membranes are prepared from cells or tissues endogenously or recombinantly expressing the µ-opioid receptor.

  • Incubation : Membranes are incubated with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO or [³H]diprenorphine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Detection : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor, providing a measure of agonist efficacy and potency.[13]

  • Membrane Preparation : As described in the radioligand displacement assay.

  • Incubation : Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test agonist.

  • Reaction Termination and Separation : The assay is terminated by rapid filtration.

  • Detection : The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.[13]

  • Data Analysis : The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal stimulation relative to a full agonist (Emax) are determined from concentration-response curves.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi-coupled µ-opioid receptor.

  • Cell Culture : Cells expressing the µ-opioid receptor are cultured.

  • Stimulation : Cells are pre-treated with an agent that stimulates adenylyl cyclase, such as forskolin, to elevate intracellular cyclic AMP (cAMP) levels.

  • Agonist Treatment : The cells are then treated with varying concentrations of the test agonist.

  • Lysis and Detection : The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis : The EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation are calculated.

Visualizing Key Processes

µ-Opioid Receptor Signaling Pathway

The binding of an agonist like Metopon to the µ-opioid receptor triggers a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Metopon Metopon (Agonist) Metopon->MOR Binds to G_alpha->AC Inhibits Ion_channels Ion Channels (K+, Ca2+) G_beta_gamma->Ion_channels Modulates Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_channels->Cellular_Response Leads to

Caption: µ-Opioid receptor signaling cascade initiated by agonist binding.

Experimental Workflow for Agonist Validation

The process of validating a compound as a µ-opioid receptor agonist involves a series of in vitro experiments.

experimental_workflow Start Start: Compound Synthesis Binding_Assay Radioligand Displacement Assay Start->Binding_Assay Functional_Assay Functional Assays (GTPγS, cAMP) Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Determine Affinity Functional_Assay->Data_Analysis Determine Potency & Efficacy Conclusion Conclusion: µOR Agonist Activity Confirmed/Refuted Data_Analysis->Conclusion

Caption: Workflow for in vitro validation of a µ-opioid receptor agonist.

References

A Comparative Analysis of Metopon Hydrochloride Derivatives: Unveiling Potency, Selectivity, and Functional Bias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metopon hydrochloride, a semi-synthetic opioid analgesic, has served as a scaffold for the development of novel derivatives with enhanced therapeutic profiles. This guide provides a comprehensive comparative analysis of key Metopon derivatives, focusing on their performance in terms of receptor binding affinity, analgesic potency, and potential for reduced side effects. The information presented herein is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.

Comparative Data of Metopon Derivatives

The following tables summarize the quantitative data on the opioid receptor binding affinities and in vivo analgesic potencies of Metopon and its prominent derivatives, 14-Methoxymetopon and 14-Phenylpropoxymetopon (PPOM), alongside morphine for reference.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Metopon <5[1]Lower affinity than MOR[1]Lower affinity than MOR[1]
14-Methoxymetopon 0.43Weaker affinity than MORWeaker affinity than MOR
14-Phenylpropoxymetopon (PPOM) SubnanomolarSubnanomolarLow nanomolar
Morphine 1.2>100>100

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Potency (ED50, mg/kg, s.c. in mice)
CompoundHot Plate TestTail Flick TestWrithing Test
Metopon More potent than morphineMore potent than morphine-
14-Methoxymetopon ~500x more potent than morphine[2]-20,000x more potent than morphine
14-Phenylpropoxymetopon (PPOM) 10-fold more potent than etorphine25-fold more potent than etorphine2.5-fold more potent than etorphine
Morphine 8.4 (male rats)[2]1.8 (male rats)[2]-

Note: Lower ED50 values indicate higher analgesic potency.

Analysis of Performance

Metopon itself demonstrates a higher analgesic potency than morphine[3]. The introduction of a 14-alkoxy group, as seen in 14-Methoxymetopon and 14-Phenylpropoxymetopon, significantly enhances the binding affinity and analgesic potency.

14-Methoxymetopon exhibits a remarkable increase in potency, being approximately 500 times more potent than morphine in systemic administration and showing mu-opioid receptor selectivity[2]. Notably, studies in dogs have suggested that 14-Methoxymetopon may induce no significant respiratory depression at analgesic doses, a significant advantage over traditional opioids like sufentanil[4]. Furthermore, it has shown a ceiling effect on constipation, not inhibiting gastrointestinal transit by more than 65%, unlike the complete inhibition seen with morphine[2].

14-Phenylpropoxymetopon (PPOM) stands out as an exceptionally potent analgesic, surpassing even etorphine in in vivo assays. It displays high affinity for all three opioid receptor types, suggesting a broader receptor interaction profile compared to the more mu-selective 14-Methoxymetopon. The high potency of PPOM suggests a potential for rapid development of tolerance and dependence[5].

Signaling Pathways and Biased Agonism

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two distinct pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in mediating adverse effects such as respiratory depression and constipation, as well as the development of tolerance.

The concept of biased agonism suggests that certain ligands can preferentially activate one pathway over the other. A G-protein biased agonist at the µ-opioid receptor could theoretically provide potent analgesia with a reduced side-effect profile. While specific data on the G-protein versus β-arrestin signaling bias for Metopon and its derivatives are not yet extensively published, the favorable side-effect profile of 14-Methoxymetopon suggests it might act as a G-protein biased agonist.

Below is a generalized diagram of opioid receptor signaling, illustrating the two major pathways.

Opioid Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR μ-Opioid Receptor G_Protein G-protein Activation MOR->G_Protein Activates beta_Arrestin β-Arrestin Recruitment MOR->beta_Arrestin Activates Analgesia Analgesia G_Protein->Analgesia Therapeutic Effect Side_Effects Adverse Effects (Respiratory Depression, Constipation, Tolerance) beta_Arrestin->Side_Effects Side Effects & Tolerance Metopon_Derivative Metopon Derivative (Agonist) Metopon_Derivative->MOR Binds to receptor Hot_Plate_Test_Workflow start Start administer Administer Test Compound or Vehicle to Animal start->administer place Place Animal on Hot Plate (55°C) administer->place observe Observe for Nociceptive Response (Paw Licking or Jumping) place->observe record Record Latency Time observe->record cutoff Apply Cut-off Time to Prevent Injury record->cutoff analyze Analyze Data and Calculate ED50 cutoff->analyze Response within cut-off cutoff->analyze No response (cut-off reached) end End analyze->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of various analytical methodologies applicable to the quantification of Metopon hydrochloride. Due to a lack of extensive, publicly available validation data specifically for this compound, this guide leverages data from its close structural analogs, hydromorphone and oxymorphone. It is crucial to note that while these methods provide a strong foundation, any method intended for the analysis of this compound must be independently validated for that specific analyte.

This guide will delve into High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance characteristics in tabular format for straightforward comparison. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most appropriate method for your research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. When coupled with a UV detector, it offers a balance of performance and accessibility.

ParameterHydromorphone HydrochlorideMorphine Hydrochloride
Linearity Range 60–180 μg/mL86–124 μg/mL
Correlation Coefficient (r) >0.999>0.999
Precision Acceptable (not specified)Acceptable (not specified)
Accuracy Acceptable (not specified)Acceptable (not specified)
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specified

Data extracted from a study on the stability of morphine and hydromorphone injections[1].

This protocol is adapted from a validated method for the analysis of hydromorphone hydrochloride in pharmaceutical injections[1].

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile-water (35:65 v/v) containing sodium dodecyl sulphate (0.5% w/v) as an ion-pairing reagent and acetic acid (0.4% v/v).

  • Detection Wavelength: 230 nm.

  • Flow Rate: Not specified.

  • Temperature: Ambient.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample Weighing and Dissolution filtration Filtration start->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (230 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-concentration samples in complex matrices.

ParameterOxymorphone (in blood)Oxymorphone (in liver)Hydromorphone (in plasma)
Linearity Range 2–500 ng/mL5–500 ng/g0.05–10 ng/mL
Correlation Coefficient (r) Not specifiedNot specifiedNot specified
Precision (CV%) <20% at LLOQ<20% at LLOQWithin acceptance criteria
Accuracy ±20% at LLOQ±20% at LLOQWithin acceptance criteria
Limit of Detection (LOD) 2 ng/mL5 ng/gNot specified
Lower Limit of Quantification (LLOQ) 2 ng/mL5 ng/g0.05 ng/mL

Data for oxymorphone extracted from a study on fatal overdoses[2][3]. Data for hydromorphone from a study in human plasma[4].

This protocol is based on a validated method for the quantification of oxymorphone in biological matrices[3].

  • Sample Preparation:

    • To 0.5 mL of blood or liver homogenate, add 50 ng of deuterated oxymorphone as an internal standard.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0), vortex, and centrifuge.

    • Perform solid-phase extraction (SPE) using mixed-mode cartridges.

    • Condition cartridges with ethyl acetate, methanol, and water.

    • Load the sample and wash with water, 0.1 M HCl, methanol, and ethyl acetate.

    • Reconstitute the dried extract in 100 µL of water:acetonitrile (99:1).

  • LC-MS/MS System: Waters Acquity UPLC with a TQ Detector.

  • Column: Acquity UPLC HSS T3 2.1 × 100 mm (1.8 μm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.45 mL/min.

  • Ionization: Electrospray positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Sample Aliquoting and Internal Standard Addition extraction Solid-Phase Extraction (SPE) start->extraction reconstitution Drying and Reconstitution extraction->reconstitution injection Injection into UPLC reconstitution->injection separation Chromatographic Separation (HSS T3 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection mass_spec Mass Spectra Acquisition detection->mass_spec quantification Peak Area Ratio and Concentration Calculation mass_spec->quantification

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many opioids, derivatization is required to improve their chromatographic properties.

ParameterCocaineMethadoneMorphine
Linearity Range 0.1–1.000 µg/g0.1–1.000 µg/g0.1–1.000 µg/g
Precision (Intra-day CV%) < 8.2%< 8.2%< 8.2%
Precision (Inter-day CV%) < 8.6%< 8.6%< 8.6%
Accuracy 70.6–105%70.6–105%70.6–105%
Limit of Detection (LOD) 0.005 µg/g0.005 µg/g0.01 µg/g
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified

Data extracted from a study on the analysis of drugs in postmortem adipose tissue[5]. While not specific to Metopon, this data for other opioids provides an indication of the performance of GC-MS for this class of compounds.

This is a general protocol for the analysis of opioids in biological matrices, which would require adaptation and validation for this compound[5].

  • Sample Preparation:

    • Aqueous acid extraction of the analytes from the matrix.

    • Alkalinization of the extract.

    • Solid-phase extraction with chloroform.

    • Derivatization with a suitable agent (e.g., BSTFA).

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Specific column details would need to be optimized.

  • Carrier Gas: Typically helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometry, often in selected ion monitoring (SIM) mode for quantitative analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Homogenization and Extraction derivatization Derivatization start->derivatization cleanup Post-Derivatization Cleanup derivatization->cleanup injection Injection into GC cleanup->injection separation Gas Chromatographic Separation injection->separation ionization Electron Impact (EI) Ionization separation->ionization detection Mass Spectrometry (Full Scan or SIM) ionization->detection mass_spec Mass Spectra Analysis detection->mass_spec quantification Library Matching and Quantification mass_spec->quantification

Caption: Workflow for GC-MS analysis.

References

Metopon Hydrochloride: A Comparative Statistical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of Metopon hydrochloride's performance against other opioid analgesics, supported by available experimental data. Due to the historical nature of much of the clinical research on Metopon, this guide synthesizes findings from foundational studies and contextualizes them with modern experimental protocols.

This compound, a methylated derivative of hydromorphone, was developed in the mid-20th century as a potent analgesic.[1] While it is not in widespread commercial production in the United States today, it sees use in some European countries for severe chronic pain and remains a subject of laboratory research.[1] Historical data suggests it possesses a distinct therapeutic profile compared to morphine, particularly concerning its side-effect profile.

Comparative Performance Data

The following tables summarize the comparative data for this compound, primarily in relation to morphine, based on historical clinical evaluations. It is important to note that these studies may not meet modern standards of clinical trial design, but they provide the foundational data on this compound.

Table 1: Analgesic Properties of this compound vs. Morphine

ParameterThis compoundMorphineNotes
Relative Analgesic Potency (Oral) 2-3 times more potent1 (Reference)Metopon is more potent on a milligram-for-milligram basis.
Onset of Action Generally rapidStandardEffective analgesia is typically achieved quickly.
Duration of Action Longer-actingStandardProvides a more sustained analgesic effect.[1]
Primary Use (Historical) Malignant (cancer) painBroadWas particularly studied for severe, chronic pain conditions.[1]

Table 2: Comparative Side Effect Profile

Side EffectThis compoundMorphineNotes
Nausea and Vomiting Lower incidenceHigher incidenceOne of the primary advantages cited in early studies.[1]
Respiratory Depression Lower tendencyStandard riskExhibits a wider margin of safety concerning respiratory effects.[1]
Sedation Less pronouncedMore pronouncedPatients may remain more alert compared to those on morphine.
Addiction Liability High potentialHigh potentialAs a Schedule II substance, it has a high potential for abuse.

Experimental Protocols

Given the limited recent clinical trials specifically for this compound, the following are detailed methodologies for key experiments that represent the current standards for evaluating and comparing opioid analgesics.

Preclinical Evaluation: Rodent Hot-Plate Test

This experiment assesses the analgesic efficacy of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Subjects: Male or female Sprague-Dawley rats (200-250g).

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55°C ± 0.5°C).

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

    • Animals are randomly assigned to receive the test compound (this compound), a positive control (morphine), or a vehicle (saline) via a specified route (e.g., subcutaneous injection).

    • The latency to the nociceptive response is measured at predetermined intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect).

Clinical Evaluation: Randomized, Double-Blind, Placebo-Controlled Trial for Chronic Pain

This protocol outlines a standard design for assessing the efficacy and safety of an opioid analgesic in patients with chronic non-cancer pain.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients with a documented history of moderate to severe chronic pain (e.g., osteoarthritis, chronic low back pain) who are candidates for opioid therapy.

  • Procedure:

    • Screening and Washout: Eligible patients undergo a washout period to eliminate current analgesic medications.

    • Titration Phase: Patients are initiated on a low dose of the study drug (e.g., this compound or morphine), which is gradually titrated upwards over several weeks to achieve a stable, effective, and tolerated dose.

    • Randomization: Patients who achieve stable analgesia are randomized to continue their effective dose or receive a placebo.

    • Maintenance Phase: Patients are maintained on their randomized treatment for a predetermined period (e.g., 12 weeks).

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change in average pain intensity from baseline to the end of the maintenance phase, as measured by a numeric rating scale (NRS).

    • Secondary Endpoints: Patient-reported outcomes on physical functioning, quality of life, and global impression of change.

    • Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on opioid-related side effects (constipation, nausea, somnolence).

  • Data Analysis: Statistical analysis is performed to compare the change in pain scores between the active treatment groups and the placebo group. The incidence of adverse events is also compared.

Visualizing Mechanisms and Workflows

Mu-Opioid Receptor Signaling Pathway

This compound exerts its analgesic effects primarily as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of Metopon to the MOR initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and pain signal transmission.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_protein G-protein (Gi/o) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP  (-) Ca_channel Ca2+ Channel Ca_ion Ca2+ Influx Ca_channel->Ca_ion  (-) K_channel K+ Channel K_ion K+ Efflux K_channel->K_ion  (+) Metopon Metopon HCl Metopon->MOR G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP

Caption: Mu-Opioid Receptor Signaling Cascade.

General Experimental Workflow for Opioid Comparison

The development and comparison of analgesic drugs follow a structured workflow, from initial preclinical screening to comprehensive clinical trials.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase receptor_binding Receptor Binding Assays (Affinity & Selectivity) in_vitro In Vitro Functional Assays (e.g., cAMP inhibition) receptor_binding->in_vitro in_vivo In Vivo Animal Models (e.g., Hot-Plate, Tail-Flick) in_vitro->in_vivo tox Toxicology & Safety Pharmacology in_vivo->tox phase1 Phase I (Safety, PK/PD in healthy volunteers) tox->phase1 IND Submission phase2 Phase II (Efficacy & Dose-Ranging in patients) phase1->phase2 phase3 Phase III (Pivotal Comparative Trials) phase2->phase3 Regulatory Review Regulatory Review phase3->Regulatory Review NDA Submission

Caption: Opioid Analgesic Comparative Workflow.

References

A Comparative In Vivo Analysis of Metopon Hydrochloride for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vivo profile of an opioid analgesic is paramount. This guide provides a comparative analysis of Metopon hydrochloride, a semi-synthetic opioid, against other established opioids, focusing on its reproducibility in preclinical models. The information is presented to aid in the design and interpretation of in vivo studies in pain research.

This compound, a derivative of hydromorphone, primarily exerts its analgesic effects through the activation of the μ-opioid receptor. Its in vivo profile suggests a potent antinociceptive agent with a potentially favorable therapeutic window compared to commonly used opioids like morphine. This guide synthesizes available in vivo data to offer a comparative perspective on its efficacy and side-effect profile.

Comparative Analgesic Efficacy

In vivo studies are crucial for determining the therapeutic potential of analgesic compounds. The mouse warm-water tail-flick assay is a standard model for assessing antinociceptive effects. In this assay, the latency of a mouse to withdraw its tail from warm water is measured, with an increase in latency indicating an analgesic effect.

A key study provides a direct comparison of the antinociceptive potency of this compound and morphine sulfate when administered intracerebroventricularly (i.c.v.) in mice. The dose required to produce a 50% antinociceptive effect (ED50) was determined for both compounds.

CompoundED50 (nmol, i.c.v.)
Morphine Sulfate0.83
Metopon 2.0

Table 1: Comparative antinociceptive potency of Morphine Sulfate and Metopon in the mouse 55°C warm-water tail-flick assay. Data indicates that a higher dose of Metopon is required to achieve the same level of analgesia as morphine when administered directly into the central nervous system.[1]

In Vivo Side Effect Profile: A Critical Comparison

While analgesic efficacy is a primary endpoint, the therapeutic utility of an opioid is often limited by its side effects, most notably respiratory depression and gastrointestinal dysfunction. Comprehensive in vivo data directly comparing this compound to other opioids in these domains is limited in recently published literature. However, understanding the established profiles of comparators like morphine and hydromorphone provides a framework for evaluating Metopon's potential advantages.

Respiratory Depression

Opioid-induced respiratory depression is a life-threatening side effect mediated by the activation of μ-opioid receptors in the brainstem respiratory centers. In vivo models, such as whole-body plethysmography in rodents, are used to quantify changes in respiratory rate and tidal volume following opioid administration.

While direct comparative studies for Metopon are scarce, a crossover study in human volunteers comparing equianalgesic doses of morphine and hydromorphone found that hydromorphone resulted in a greater separation between analgesia and respiratory depression.[2] This suggests that hydromorphone may have a better clinical profile in this regard.[2] Further in vivo studies are warranted to determine if Metopon shares or improves upon this characteristic of its parent compound.

Gastrointestinal Effects

Opioid-induced constipation is a prevalent and often debilitating side effect. In vivo assessment of gastrointestinal transit, commonly using the charcoal meal assay in rodents, provides a quantitative measure of an opioid's impact on gut motility. In this assay, the distance traveled by a charcoal meal through the small intestine is measured after a set time.

Studies comparing morphine and hydromorphone have shown that at equianalgesic doses, their impact on gastrointestinal transit can be similar.[3] However, some research suggests that hydromorphone may be associated with a lower incidence of nausea and vomiting in certain clinical settings.[4][5] The gastrointestinal profile of this compound in direct comparative in vivo studies remains an area for further investigation.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of a drug, collectively known as pharmacokinetics, are critical determinants of its in vivo performance. Key parameters include bioavailability (the fraction of an administered dose that reaches systemic circulation) and half-life (the time it takes for the drug concentration in the body to be reduced by half).

Detailed in vivo pharmacokinetic data for this compound, particularly regarding its oral bioavailability, is not extensively available in recent literature. For comparison, morphine has a relatively low oral bioavailability due to significant first-pass metabolism in the liver.[6] Hydromorphone generally exhibits higher oral bioavailability than morphine.[7] Determining the oral bioavailability and pharmacokinetic profile of Metopon is essential for its development as a clinically viable analgesic.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the μ-opioid receptor signaling pathway and a typical in vivo experimental workflow for assessing analgesic efficacy.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metopon Metopon hydrochloride MOR μ-Opioid Receptor (GPCR) Metopon->MOR Binds to G_protein Gαi/o and Gβγ subunits MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel Inhibition of Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits K_channel Activation of Inwardly Rectifying K⁺ Channels G_protein->K_channel Gβγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Leads to

μ-Opioid Receptor Signaling Pathway for this compound.

experimental_workflow start Start acclimatization Animal Acclimatization (e.g., Mice) start->acclimatization baseline Baseline Measurement (e.g., Tail-flick latency) acclimatization->baseline drug_admin Drug Administration (Metopon HCl or Comparator) baseline->drug_admin post_drug_measurement Post-treatment Measurement (e.g., Tail-flick latency at set time points) drug_admin->post_drug_measurement data_analysis Data Analysis (e.g., Calculate %MPE or ED50) post_drug_measurement->data_analysis end End data_analysis->end

Experimental Workflow for In Vivo Analgesic Efficacy Testing.

Experimental Protocols

Mouse Warm-Water Tail-Flick Assay

This protocol is based on the methodology described in the comparative study of Metopon and morphine.[1]

  • Animals: Male ICR mice are used.

  • Apparatus: A warm water bath maintained at a constant temperature of 55°C.

  • Procedure: a. The distal portion of the mouse's tail is immersed in the warm water. b. The latency to a rapid flick or withdrawal of the tail is recorded. A cut-off time (e.g., 15-20 seconds) is established to prevent tissue damage. c. A baseline latency is determined for each mouse before drug administration. d. this compound, morphine sulfate, or a vehicle control is administered, typically via intracerebroventricular (i.c.v.) injection for direct central nervous system effects. e. Tail-flick latencies are measured again at predetermined time points after drug administration (e.g., 15, 30, 60 minutes).

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are generated to calculate the ED50 value.

Conclusion and Future Directions

The available in vivo data suggests that this compound is a potent μ-opioid receptor agonist with significant antinociceptive effects. The direct comparison with morphine in the tail-flick assay provides a valuable benchmark for its analgesic potency. However, to fully assess its reproducibility and therapeutic potential, further in vivo research is critically needed. Specifically, head-to-head comparative studies evaluating the dose-dependent effects of this compound on respiratory depression and gastrointestinal transit against standard opioids like morphine and hydromorphone are essential. Furthermore, comprehensive pharmacokinetic studies in relevant animal models are required to understand its absorption, distribution, metabolism, and excretion profile, particularly its oral bioavailability. Such data will be instrumental for drug development professionals in determining the true therapeutic index of this compound and its potential as a safer and more effective analgesic.

References

A Comparative Analysis of Metopon Hydrochloride and Novel Synthetic Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Metopon hydrochloride, a semi-synthetic opioid, and various Novel Synthetic Opioids (NSOs). The information presented is intended to support research and drug development by offering objective comparisons of receptor binding, functional activity, and analgesic potency based on available experimental data.

Introduction

Metopon (5-methylhydromorphone) is a semi-synthetic opioid analgesic first synthesized in 1929 as a derivative of hydromorphone.[1][2] It was developed in an effort to create an analgesic with a more favorable therapeutic profile than existing opioids, aiming for potent pain relief with reduced side effects like nausea and respiratory depression.[2] In recent years, the landscape of opioid pharmacology has been dramatically altered by the emergence of Novel Synthetic Opioids (NSOs). These compounds, often clandestinely synthesized and including potent fentanyl analogs and other structurally distinct classes, pose significant public health challenges due to their extreme potency and unpredictable pharmacology. This guide benchmarks this compound against a selection of prominent NSOs to provide a clear pharmacological comparison.

In Vitro Pharmacological Profile

The interaction of an opioid with its target receptors is a primary determinant of its pharmacological effects. The following tables summarize the binding affinities (Ki) and functional activities of this compound and selected NSOs at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Receptor Binding Affinity

Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors in vitro; a lower Ki value signifies a higher binding affinity. Metopon demonstrates a high and selective affinity for the μ-opioid receptor (MOR), with significantly lower affinity for the δ- and κ-opioid receptors.[1] NSOs also typically show high affinity for the MOR, which mediates their primary analgesic and euphoric effects.

CompoundMu-Opioid Receptor (MOR) Ki (nM)Delta-Opioid Receptor (DOR) Ki (nM)Kappa-Opioid Receptor (KOR) Ki (nM)
Morphine 1.2[3]>1000>1000
Metopon HCl < 5 (IC50)[1]Lower Affinity[1]Lower Affinity[1]
Butyrylfentanyl 14.511402580
U-47700 53.28345960
MT-45 10216501230
Data for NSOs derived from studies on murine receptors. Data for Metopon indicates IC50 value against [3H]DAMGO binding in bovine striatal membranes. Lower affinity indicates a significantly higher Ki value was observed.
Receptor Functional Activity

The GTPγS binding assay is a functional measure of G-protein activation following receptor agonism. It helps to determine the efficacy of a compound at the receptor. The data indicates that Metopon and the compared NSOs act as agonists at the μ-opioid receptor, initiating the signaling cascade responsible for their opioid effects.

CompoundReceptorAssay TypeResult
Metopon HCl MORAntinociceptionAgonist[1]
Butyrylfentanyl MORGTPγSAgonist
U-47700 MORGTPγSAgonist
MT-45 MORGTPγSAgonist
All NSOs listed demonstrated agonist activity in functional GTPγS assays.

In Vivo Analgesic Potency

The analgesic potency of opioids is commonly assessed using thermal nociceptive assays in animal models, such as the tail-flick and hot-plate tests. The effective dose 50 (ED50) represents the dose required to produce an analgesic effect in 50% of the test subjects.

The following table compares the in vivo analgesic potency of this compound and selected NSOs. It is critical to note the difference in administration routes, as this significantly impacts potency. The data for NSOs were obtained via subcutaneous (s.c.) injection, while the most direct comparative data for Metopon was found for intracerebroventricular (i.c.v.) injection.

CompoundAssayRouteED50Potency Relative to Morphine
Morphine Mouse Tail-Flicks.c.2.5 mg/kg1x
Morphine Mouse Tail-Flicki.c.v.0.83 nmol1x
Metopon HCl Mouse Tail-Flicki.c.v.2.0 nmol[1]~0.4x (molar basis)
Butyrylfentanyl Mouse Tail-Flicks.c.0.08 mg/kg~31x
U-47700 Mouse Tail-Flicks.c.0.21 mg/kg~12x
MT-45 Mouse Tail-Flicks.c.2.5 mg/kg~1x

Note: Direct comparison of Metopon's potency is limited by the available data on administration routes. The i.c.v. data suggests Metopon is less potent than morphine on a molar basis when administered directly to the central nervous system.

Mechanism of Action and Signaling

Opioids like Metopon and NSOs exert their effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling pathways.

G-Protein and β-Arrestin Pathways

The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity.[4][5] This G-protein-mediated pathway is primarily associated with the desired analgesic effects of opioids.

Simultaneously, agonist binding can also promote the phosphorylation of the MOR, leading to the recruitment of β-arrestin proteins.[6] The β-arrestin pathway is involved in receptor desensitization and internalization, but it also initiates distinct signaling cascades that are linked to many of the adverse effects of opioids, including respiratory depression and tolerance.[6]

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (Metopon / NSO) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds G_Protein Gi/Go Protein MOR->G_Protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel Modulation G_Protein->IonChannel Analgesia Analgesia G_Protein->Analgesia cAMP ↓ cAMP AC->cAMP cAMP->Analgesia IonChannel->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates BetaArrestin β-Arrestin P_MOR->BetaArrestin Recruits AdverseEffects Adverse Effects (Respiratory Depression, Tolerance) BetaArrestin->AdverseEffects

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Protocols

The data presented in this guide are derived from standard, validated pharmacological assays. Detailed methodologies for these key experiments are provided below.

General Experimental Workflow

The characterization of opioid compounds typically follows a structured workflow, progressing from in vitro receptor-level studies to in vivo behavioral assessments.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment binding Radioligand Binding Assay (Determine Ki at μ, δ, κ receptors) functional GTPγS Functional Assay (Determine EC50 and Emax) binding->functional Assess Functional Activity potency Analgesic Potency Assay (Tail-Flick / Hot-Plate Test) functional->potency Proceed if Active safety Safety Profile Assessment (Respiratory, GI Transit, etc.) potency->safety Evaluate Side Effects

Caption: Standard workflow for opioid compound characterization.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors (μ, δ, κ).

  • Materials: Cell membranes expressing the specific human or rodent opioid receptor subtype, radioligand (e.g., [3H]DAMGO for MOR), test compound, non-specific binding agent (e.g., naloxone), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. A set of tubes containing a high concentration of naloxone is used to determine non-specific binding.

    • Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To measure the functional activation of G-proteins by a test compound, determining its potency (EC50) and efficacy (Emax) as an agonist.

  • Materials: Cell membranes expressing the opioid receptor, [³⁵S]GTPγS, GDP, test compound, assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂), and materials for filtration as described above.[3]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Incubate cell membranes with GDP, a fixed concentration of [³⁵S]GTPγS, and varying concentrations of the test compound.[3] Basal binding is measured in the absence of the test compound, and non-specific binding is determined using a high concentration of unlabeled GTPγS.

    • Incubate the mixture at a controlled temperature (e.g., 25-30°C) for 60 minutes.[3]

    • Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

Mouse Radiant Heat Tail-Flick Test

Objective: To assess the in vivo analgesic potency of a test compound against an acute thermal pain stimulus.

  • Materials: Male CD-1 mice (or other appropriate strain), test compound, vehicle control (e.g., saline), radiant heat source analgesiometer.

  • Procedure:

    • Acclimate mice to the testing apparatus. Gently restrain each mouse, allowing the tail to be exposed.

    • Determine the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the tail and measuring the time until the mouse withdraws its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle via a specific route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

    • Data Analysis: Convert the latency times to a percentage of the maximum possible effect (%MPE). Plot %MPE against the dose of the test compound to generate a dose-response curve and calculate the ED50 value.

Conclusion

This guide provides a comparative benchmark of this compound against several prominent novel synthetic opioids. The experimental data highlight key differences in their pharmacological profiles:

  • Receptor Affinity: Both Metopon and NSOs are primarily μ-opioid receptor agonists. While precise Ki values for Metopon are not widely published, it demonstrates high and selective MOR affinity.

  • Analgesic Potency: Many NSOs, particularly fentanyl analogs like butyrylfentanyl, are substantially more potent than morphine and, by extension, likely more potent than Metopon. The in vivo data for Metopon suggests it is less potent than morphine when administered centrally.

  • Safety and Therapeutic Index: While Metopon was developed to have a better safety profile than morphine, the extreme potency of many NSOs often correlates with a narrow therapeutic index and a high risk of severe respiratory depression.

For researchers and drug development professionals, this comparative data underscores the diverse pharmacological landscape of opioids. While NSOs represent a significant public health threat, their study provides valuable insights into structure-activity relationships at the opioid receptors, which can inform the design of safer and more effective analgesics. Metopon serves as an important historical and pharmacological benchmark in this ongoing effort.

References

In Vivo Validation of Metopon Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo findings validating the in vitro performance of Metopon hydrochloride, a potent opioid analgesic. The data presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Quantitative Data Summary

This compound exhibits a strong affinity for the µ-opioid receptor, a characteristic that is substantiated by its analgesic efficacy in vivo. The following tables provide a comparative summary of in vitro receptor binding and in vivo analgesic potency for this compound and the benchmark opioid, morphine.

Table 1: In Vitro µ-Opioid Receptor Binding Affinity

CompoundIC50 (nM)¹RadioligandTissue Source
This compound< 5[³H][D-Ala², (Me)Phe⁴, Gly(ol)⁵]enkephalin (DAMGO)Bovine striatal membranes
Morphine SulfateNot explicitly stated in the comparative study, but typically in the low nanomolar range[³H][D-Ala², (Me)Phe⁴, Gly(ol)⁵]enkephalin (DAMGO)Bovine striatal membranes

¹IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of the binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vivo Analgesic Potency in Mouse Warm-Water Tail-Flick Assay

CompoundED50 (nmol, i.c.v.)²Test Model
This compound2.0[1]Mouse 55°C warm-water tail-flick
Morphine Sulfate0.83[1]Mouse 55°C warm-water tail-flick

²ED50 (Effective Dose 50%) is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency. The route of administration was intracerebroventricular (i.c.v.).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Opioid Receptor Binding Assay

This protocol is based on the competitive binding assay described by Schmidhammer et al., 1995.[1]

  • Objective: To determine the binding affinity of this compound to the µ-opioid receptor.

  • Materials:

    • Bovine striatal membranes (source of µ-opioid receptors).

    • [³H][D-Ala², (Me)Phe⁴, Gly(ol)⁵]enkephalin (DAMGO) as the radioligand (0.25 nM).

    • This compound and morphine sulfate as competing ligands.

    • Incubation buffer (composition not specified in the abstract).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Bovine striatal membranes are incubated with a fixed concentration of the µ-selective radioligand, [³H]DAMGO (0.25 nM).

    • Varying concentrations of the unlabeled test compounds (this compound or morphine sulfate) are added to the incubation mixture.

    • The mixture is incubated for a specific period to allow for competitive binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Mouse Warm-Water Tail-Flick Assay

This protocol is based on the analgesic assay described by Schmidhammer et al., 1995.[1]

  • Objective: To assess the analgesic effect of this compound in vivo.

  • Animal Model: Mice.

  • Procedure:

    • A baseline latency for tail withdrawal is determined for each mouse by immersing the distal part of its tail in a warm water bath maintained at 55°C. A cut-off time is typically employed to prevent tissue damage.

    • The test compounds (this compound or morphine sulfate) are administered intracerebroventricularly (i.c.v.) at various doses.

    • At a predetermined time after drug administration, the tail-flick latency is measured again.

    • The analgesic effect is quantified as the increase in tail-flick latency compared to the baseline.

    • The dose of the compound that produces a 50% maximal possible analgesic effect (ED50) is calculated from the dose-response curve. The antinociception for Metopon was observed to last for 60 minutes after injection.[1]

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioids like this compound exert their effects by activating opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the µ-opioid receptor initiates a cascade of intracellular events.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (e.g., Metopon) MOR µ-Opioid Receptor Opioid->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia cAMP->Analgesia Reduced levels contribute to Hyperpolarization->Reduced_Neurotransmission Reduced_Neurotransmission->Analgesia

Caption: Opioid receptor signaling cascade leading to analgesia.

Experimental Workflow: From In Vitro Binding to In Vivo Analgesia

The validation of in vitro findings for a compound like this compound follows a logical progression from initial receptor interaction studies to the assessment of its physiological effects in a living organism.

Experimental Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_validation Validation invitro_binding Opioid Receptor Binding Assay ic50 Determine IC50 (Receptor Affinity) invitro_binding->ic50 animal_model Animal Model Selection (e.g., Mouse) ic50->animal_model Inform correlation Correlate In Vitro Affinity with In Vivo Potency ic50->correlation analgesia_assay Analgesia Assay (e.g., Tail-Flick Test) animal_model->analgesia_assay ed50 Determine ED50 (Analgesic Potency) analgesia_assay->ed50 ed50->correlation

Caption: Workflow for validating in vitro findings in vivo.

Further In Vivo Validation

References

Safety Operating Guide

Proper Disposal of Metopon Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Metopon hydrochloride, a potent opioid analgesic and a Schedule II controlled substance, requires stringent disposal procedures to prevent diversion and environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework: DEA and EPA Requirements

The disposal of this compound is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As a Schedule II controlled substance, its disposal must adhere to DEA regulations to ensure the substance is rendered "non-retrievable." Additionally, if considered hazardous waste, EPA regulations under the Resource Conservation and Recovery Act (RCRA) must be followed.

Regulatory BodyKey RequirementRegulationDescription
DEA Non-Retrievable21 CFR Part 1317The substance must be altered or destroyed to a state where it cannot be readily recovered or reused.
EPA Hazardous Waste Management40 CFR Part 261If a pharmaceutical waste is listed as hazardous or exhibits hazardous characteristics, it must be managed and disposed of at a permitted hazardous waste facility.

Step-by-Step Disposal Procedures

Due to the lack of a publicly available specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of DEA Schedule II controlled substances and hazardous pharmaceutical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal vendor to ensure full compliance with all applicable federal, state, and local regulations.

Step 1: Initial Assessment and Segregation

  • Identify Waste: Clearly identify all materials contaminated with this compound, including pure substance, solutions, and contaminated labware (e.g., vials, syringes, personal protective equipment).

  • Segregate Waste: Segregate this compound waste from other chemical and non-hazardous waste streams. Use a designated, clearly labeled, leak-proof, and puncture-resistant container.

Step 2: On-Site Destruction (Rendering Non-Retrievable)

The primary goal of on-site destruction is to meet the DEA's "non-retrievable" standard. This must be done in a manner that is safe for personnel and the environment.

  • Chemical Denaturation: A common method for chemical denaturation involves using a commercially available pharmaceutical waste disposal system. These systems typically contain activated carbon or other adsorbents that bind the active pharmaceutical ingredient, rendering it inert.

    • Protocol: Follow the manufacturer's instructions for the specific waste disposal system. This generally involves adding the this compound waste to the container, adding a deactivating agent (if provided), and sealing the container.

  • Incineration: For bulk quantities, the preferred method of destruction is incineration at a DEA- and EPA-permitted facility. This is typically handled by a licensed hazardous waste disposal vendor.

Step 3: Documentation

  • Maintain Records: Meticulous record-keeping is a critical component of DEA compliance. Maintain a detailed log of all this compound disposal activities. This log should include:

    • Date of disposal

    • Name of the substance

    • Quantity disposed of

    • Method of destruction

    • Signatures of at least two authorized employees who witnessed the disposal.

  • DEA Form 41: While this form is used to record the destruction of controlled substances, consult with your EHS department or a hazardous waste vendor regarding its proper use in your specific context, as procedures may vary.

Step 4: Final Disposal

  • Engage a Licensed Vendor: All this compound waste, whether denatured on-site or in its original form, must be disposed of through a licensed hazardous and controlled substance waste disposal vendor.

  • Packaging and Labeling: Package and label the waste container in accordance with Department of Transportation (DOT) regulations for the transport of hazardous materials. Your disposal vendor will provide specific guidance on this.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Metopon_Disposal_Workflow start This compound Waste Generated assess Assess Waste Type (Pure substance, contaminated labware, etc.) start->assess segregate Segregate and Containerize in a Designated, Labeled Container assess->segregate is_bulk Bulk Quantity? segregate->is_bulk denature On-Site Destruction: Render Non-Retrievable (e.g., chemical denaturation kit) is_bulk->denature No incinerate Prepare for Off-Site Incineration is_bulk->incinerate Yes document Document Disposal: Maintain detailed logs, witness signatures denature->document incinerate->document vendor Transfer to Licensed Hazardous and Controlled Substance Waste Vendor document->vendor final_disposal Final Disposal at Permitted Facility vendor->final_disposal

This compound Disposal Workflow

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, when handling this compound.

  • Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Response: In the event of a spill, immediately consult your institution's spill response protocol for potent compounds. Generally, this involves containing the spill with an absorbent material, decontaminating the area, and disposing of all cleanup materials as hazardous waste.

By adhering to these procedures and consulting with the appropriate safety and regulatory professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Logistics for Handling Metopon Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds such as Metopon hydrochloride. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this substance, grounded in established guidelines for potent opioids.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE based on the handling of potent opioids.

PPE CategoryRecommendation
Hand Protection Wear two pairs of powder-free nitrile gloves ("double gloving").[1][2] The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[1] Change gloves regularly or immediately if contaminated, torn, or punctured.[2]
Eye Protection Wear safety glasses with side shields or chemical splash goggles.[1][3] If there is a significant risk of splashes, a face shield should be worn in addition to goggles.[4]
Respiratory Protection For tasks that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95, N100, or P100) should be used within the context of a comprehensive respiratory protection program, including fit-testing.[1][4]
Protective Clothing A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2][5] When handling larger quantities or in situations with a higher risk of contamination, disposable coveralls and boot covers are recommended.[1]

Handling Procedures and Operational Plan

Safe handling of this compound requires adherence to strict protocols to prevent accidental exposure.

Engineering Controls:

  • Ventilation: All manipulations of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[6]

  • Restricted Access: The area where this compound is handled should be a designated, restricted-access zone with clear signage indicating the presence of a potent compound.[2]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and has been inspected for integrity. The work area within the ventilated enclosure should be covered with a disposable absorbent liner.

  • Weighing: When weighing the solid compound, use a containment balance enclosure if available. If not, perform the weighing within a chemical fume hood on a tared and covered container to minimize the generation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Decontamination: After each handling session, decontaminate all surfaces with an appropriate cleaning agent. All disposable materials used during the process should be treated as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[2][3]

First Aid Measures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation or other symptoms develop.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for controlled substances and hazardous waste.

Waste Streams:

  • Solid Waste: Unused this compound should be rendered non-retrievable. Commercially available denaturing kits can be used for this purpose. The denatured mixture should then be disposed of as hazardous chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE, absorbent liners, and any other materials that have come into contact with this compound should be placed in a sealed, labeled hazardous waste bag or container for incineration.

FDA "Flush List": It is important to note that hydromorphone, a close analog of Metopon, is on the FDA's "flush list."[7][8][9] This means that if a drug take-back program is not readily available, flushing these specific medications down the toilet is recommended to prevent accidental ingestion or misuse.[7][10] However, for a research setting, standard hazardous waste disposal procedures are generally preferred to minimize environmental impact.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment and Preparation cluster_2 Containment and Cleanup cluster_3 Decontamination and Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill and Consult SDS Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Prepare_Kit Prepare Spill Kit Don_PPE->Prepare_Kit Contain Contain the Spill with Absorbent Material Prepare_Kit->Contain Neutralize Apply Neutralizing Agent (if applicable) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package_Waste Package and Label Waste Decontaminate->Package_Waste Dispose Dispose of as Hazardous Waste Package_Waste->Dispose

Chemical Spill Response Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.